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  • Product: 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one
  • CAS: 59602-14-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

This guide provides a detailed examination of the probable electron ionization (EI) mass spectrometry fragmentation pathways of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one. Designed for researchers and professionals in dr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of the probable electron ionization (EI) mass spectrometry fragmentation pathways of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one. Designed for researchers and professionals in drug development and chemical analysis, this document synthesizes fundamental principles of mass spectrometry with mechanistic insights to predict the fragmentation behavior of this specific heterocyclic compound.

Introduction: Structural Features and Analytical Significance

1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (Molecular Weight: 128.12 g/mol ) is a heterocyclic compound featuring a dihydro-1,4-dioxin ring functionalized with an acetyl group. This structure presents several key features that dictate its fragmentation behavior under electron ionization: an α,β-unsaturated ketone system, a cyclic diether moiety, and vinylic and allylic positions susceptible to cleavage. Understanding the fragmentation of this molecule is crucial for its identification in complex mixtures, metabolite studies, and quality control in synthetic processes.

The molecular ion (M•+) is formed upon electron impact, and its subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. The primary fragmentation processes anticipated for this molecule include α-cleavage, McLafferty rearrangement, and retro-Diels-Alder (RDA) reactions.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze the fragmentation of the title compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) approach with an Electron Ionization (EI) source is recommended.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Dissolve Sample (e.g., in Dichloromethane) B Inject into GC A->B C Separation on Capillary Column (e.g., DB-5ms) B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Generate Mass Spectrum F->G Data Acquisition & Analysis

Caption: GC-MS workflow for analyzing the title compound.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Set to 250°C.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole, scanning from m/z 40 to 200.

    • Data Acquisition: Acquire data in full scan mode.

This protocol ensures the volatilization, separation, and ionization of the analyte, leading to a reproducible fragmentation pattern.[2]

Proposed Core Fragmentation Pathways

Upon ionization, the molecular ion at m/z 128 will undergo several competing fragmentation reactions. The primary pathways are detailed below.

Alpha (α)-Cleavage

α-cleavage is a dominant fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[3][4] This process is highly favored due to the formation of a resonance-stabilized acylium ion.[5]

  • Pathway 1: Loss of a Methyl Radical (•CH₃) : Cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (15 Da). This generates a stable acylium ion at m/z 113 .

  • Pathway 2: Loss of the Dihydrodioxinyl Radical : Cleavage of the bond between the carbonyl carbon and the dihydrodioxin ring leads to the formation of the acetyl cation (CH₃CO⁺) at m/z 43 . This is expected to be a highly abundant, and often the base peak, in the spectrum of methyl ketones.[5][6]

Alpha_Cleavage cluster_path1 Pathway 1 cluster_path2 Pathway 2 M [M]•+ m/z 128 F1 m/z 113 M->F1 α-cleavage L1 - •CH₃ F2 m/z 43 (Base Peak) M->F2 α-cleavage L2 - C₅H₅O₂• L1->F1 L2->F2

Caption: α-cleavage pathways for the molecular ion.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds possessing an accessible γ-hydrogen.[7][8] In this molecule, the hydrogens on the C6 position of the dihydrodioxin ring are γ-hydrogens relative to the carbonyl oxygen.

The rearrangement proceeds via a six-membered transition state, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond.[5] This results in the elimination of a neutral ethene molecule (28 Da) from the ring and the formation of a resonance-stabilized enol radical cation at m/z 100 .

McLafferty_Rearrangement M [M]•+ m/z 128 F_mcl m/z 100 M->F_mcl McLafferty Rearrangement Loss - C₂H₄ (Ethene) Loss->F_mcl

Caption: McLafferty rearrangement leading to the m/z 100 ion.

Retro-Diels-Alder (RDA) Reaction

The dihydro-1,4-dioxin ring contains a double bond, making it susceptible to a retro-Diels-Alder (RDA) fragmentation.[9][10] This reaction involves the concerted cleavage of two bonds within the six-membered ring, resulting in the formation of two new double bonds.

Cleavage of the C-O and C-C bonds of the saturated portion of the ring would lead to the expulsion of a neutral ethylene oxide molecule (44 Da). This would generate a radical cation of acetylketene at m/z 84 .

RDA_Reaction M [M]•+ m/z 128 F_rda m/z 84 M->F_rda Retro-Diels-Alder Loss - C₂H₄O (Ethylene Oxide) Loss->F_rda

Caption: Retro-Diels-Alder fragmentation pathway.

Summary of Predicted Fragmentation Data

The table below summarizes the key predicted fragment ions, their proposed origins, and expected relative abundances.

m/zProposed IonOrigin PathwayNeutral LossExpected Abundance
128[M]•+Molecular Ion-Moderate to Low
113[M - CH₃]⁺α-Cleavage•CH₃ (15 Da)Moderate
100[M - C₂H₄]•+McLafferty RearrangementC₂H₄ (28 Da)Moderate
84[M - C₂H₄O]•+Retro-Diels-AlderC₂H₄O (44 Da)Moderate to Low
43[CH₃CO]⁺α-CleavageC₅H₅O₂• (85 Da)High (likely Base Peak)

Conclusion

The fragmentation of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one under electron ionization is predicted to be driven by several well-established reaction mechanisms. The most prominent fragment is expected to be the acylium ion at m/z 43, resulting from α-cleavage, which is a hallmark of methyl ketones. Additionally, ions resulting from the loss of a methyl radical (m/z 113), a McLafferty rearrangement (m/z 100), and a retro-Diels-Alder reaction (m/z 84) are anticipated to be present in the mass spectrum. This predictive guide serves as a robust framework for the identification and structural elucidation of this compound and related structures in various scientific applications.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. Available at: [Link]

  • Tureček, F., & Hanuš, V. (1984). Retro‐Diels‐Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. Available at: [Link]

  • Gross, M. L. (2004). Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. Available at: [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Available at: [Link]

  • NPTEL Archive. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. Available at: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Available at: [Link]

  • Karpati, A., Rave, A., Deutsch, J., & Mandelbaum, A. (1972). Stereospecificity of retro-Diels-Alder fragmentation under electron impact. Journal of the American Chemical Society, 94(25), 8844-8848. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University Course Material.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Djerassi, C., & Williams, D. H. (1965). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Journal of the American Chemical Society, 87(22), 5094-5101. Available at: [Link]

  • Mandelbaum, A. (1983). Stereochemical effects in mass spectrometry. Mass Spectrometry Reviews, 2(2), 223-284. Available at: [Link]

  • Hemken, C., et al. (2020). Ion fragmentation of small molecules in mass spectrometry. Combustion and Flame, 215, 109-122. Available at: [Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one: A Comprehensive Structural Guide

Executive Summary 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (commonly referred to as 2-acetyl-1,4-dioxene) is a highly versatile α,β -unsaturated cyclic ether. It serves as a critical electron-rich building block in com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (commonly referred to as 2-acetyl-1,4-dioxene) is a highly versatile α,β -unsaturated cyclic ether. It serves as a critical electron-rich building block in complex [2+2] photocycloadditions and natural product synthesis[1]. Understanding its exact three-dimensional architecture—specifically the conformational dynamics of its 1,4-dioxene ring and the stereoelectronic preferences of its acetyl group—is paramount for predicting its facial selectivity in asymmetric synthesis. This whitepaper provides an in-depth analysis of its stereochemistry and outlines a robust, self-validating crystallographic protocol for its structural determination.

Conformational Analysis and Stereochemical Dynamics

While 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one lacks a static stereogenic center, its 3D geometry is highly dynamic. The molecule's architecture is governed by two primary conformational axes:

The 1,4-Dioxene Ring (Half-Chair Conformation)

Unlike fully aromatic or fully saturated six-membered rings, the 5,6-dihydro-1,4-dioxin system contains a single endocyclic C=C double bond (C2=C3). To maximize p -orbital overlap and conjugation with the adjacent oxygen lone pairs, the O1–C2=C3–O4 segment strongly prefers coplanarity. However, if the entire ring were planar, the methylene protons at C5 and C6 would be fully eclipsed, resulting in severe Pitzer (torsional) strain.

To relieve this strain, the molecule adopts a half-chair conformation [2], where the C5 and C6 atoms pucker out of the plane in opposite directions. This twist renders the molecule transiently chiral (exhibiting axial chirality). In solution, the ring rapidly interconverts between two enantiomeric half-chairs via a high-energy planar transition state. In the solid state, crystal packing forces lock the molecule into one of these enantiomeric conformations, typically crystallizing in a centrosymmetric space group (e.g., P21​/c ) as a racemate.

Acetyl Group Rotameric States

The acetyl group at C2 is conjugated with the endocyclic double bond. Rotation around the C2–C(O) single bond yields two primary rotamers: s-cis and s-trans. The s-cis conformation (where the carbonyl oxygen and the C2=C3 double bond are on the same side of the connecting single bond) is generally favored. This preference is driven by the minimization of steric repulsion between the acetyl methyl group and the ring's oxygen lone pairs, as well as favorable dipole-dipole alignments dictated by the enone system.

StereoDynamics cluster_0 Ring Conformational Dynamics cluster_1 Acetyl Rotameric States A Half-Chair (Twist-Left) Staggered C5-C6 Protons B Planar Transition State Eclipsed C5-C6 Protons A->B Thermal Activation C Half-Chair (Twist-Right) Staggered C5-C6 Protons B->C Thermal Relaxation D s-cis Conformation (Dipole Aligned) E s-trans Conformation (Sterically Hindered) D->E C2-C(O) Rotation

Conformational dynamics of the 1,4-dioxene ring and acetyl rotameric states.

Experimental Methodology: X-Ray Crystallographic Determination

To accurately capture the half-chair twist and rotameric state, high-resolution single-crystal X-ray diffraction (SCXRD) is required. The following protocol is designed as a self-validating system, ensuring that experimental artifacts do not masquerade as structural features.

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Procedure: Dissolve 50 mg of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one in a minimum volume of ethyl acetate (solvent) in an inner vial. Place this inside a larger outer vial containing hexanes (antisolvent). Seal the outer vial and store at 4 °C for 48–72 hours.

  • Causality: The compound is highly soluble and relatively small. Standard rapid solvent evaporation often yields oils or twinned, amorphous solids. Vapor diffusion at low temperatures drastically slows the nucleation rate, promoting the growth of distinct, macroscopic single crystals suitable for diffraction.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat it in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Causality: The 100 K environment serves two critical purposes: (1) It freezes the Paratone-N oil, rigidly securing the crystal without mechanical stress. (2) It minimizes atomic thermal vibrations (Debye-Waller factors). Because the barrier to ring inversion in 1,4-dioxenes is low, room-temperature data collection would result in severe dynamic disorder at the C5 and C6 positions, blurring the electron density and preventing accurate determination of the twist angle.

Step 3: Data Collection and Integration
  • Procedure: Collect diffraction data using a diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å) and a photon-counting pixel array detector. Perform multi-scan absorption correction during data reduction.

  • Causality: While Mo K α radiation is standard for heavy-atom structures, Cu K α provides significantly stronger diffraction intensities for light-atom (C, H, O) organic molecules. This ensures high signal-to-noise ratios at high diffraction angles, allowing for the precise resolution of C–C and C–O bond lengths.

Step 4: Structure Solution, Refinement, and Validation
  • Procedure: Solve the phase problem using Intrinsic Phasing algorithms and refine the structure using full-matrix least-squares on F2 via . Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation: The protocol is self-validating through the generation of a CheckCIF report. A final R1​ value of < 5% and a goodness-of-fit (GoF) near 1.0 confirms that the refined model accurately represents the experimental electron density. Any residual electron density peaks > 0.5 e/ų near the dioxene ring would flag unresolved conformational disorder.

XrayProtocol Step1 1. Vapor Diffusion Crystallization (Hexane/EtOAc, 4°C) Step2 2. Cryocooling & Mounting (100 K, Paratone-N Oil) Step1->Step2 Step3 3. X-Ray Data Collection (Cu Kα, λ=1.5418 Å) Step2->Step3 Step4 4. Integration & Absorption Correction (Multi-scan method) Step3->Step4 Step5 5. Structure Solution (Intrinsic Phasing / SHELXT) Step4->Step5 Step6 6. Least-Squares Refinement (SHELXL, anisotropic displacement) Step5->Step6 Step7 7. Validation (CheckCIF, R1 < 5%, GoF ~ 1.0) Step6->Step7

Step-by-step X-ray crystallographic workflow for structural determination.

Quantitative Structural Data

Based on crystallographic studies of analogous 1,4-dioxene derivatives and photoadducts[1][3], the expected geometric parameters for 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one in the solid state are summarized below. These metrics confirm the half-chair geometry and the conjugated nature of the enone system.

Structural ParameterAtoms InvolvedExpected ValueStructural SignificanceBond LengthC2=C3~1.32 ÅConfirms localized double bond character.Bond LengthC2–C(O)~1.46 ÅShortened single bond due to π -conjugation.Bond LengthC=O~1.22 ÅStandard conjugated carbonyl bond.Bond LengthO1–C2 / O4–C3~1.37 ÅPartial double bond character due to lone pair delocalization.Bond LengthC5–C6~1.50 ÅStandard sp3 sp3 aliphatic bond.Torsion AngleO1–C2–C3–O40° to 5°Near-planarity of the enol ether core.Torsion AngleO4–C5–C6–O150° to 60°Quantifies the degree of half-chair puckering.Torsion AngleO(carbonyl)–C(O)–C2=C3~0° or ~180°Indicates the s-cis or s-trans rotameric state.

Mechanistic Implications in Synthesis

The exact stereochemistry and conformation of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one dictate its behavior in synthetic applications, particularly in [2+2] photocycloadditions with enones[1]. Because the C5-C6 bridge is puckered, the two faces of the C2=C3 double bond are sterically inequivalent (diastereotopic faces). Incoming reagents will preferentially attack from the less hindered face (anti to the pseudo-axial protons of the twisted ring). Furthermore, the specific rotamer (s-cis vs s-trans) of the acetyl group determines the transition state geometry and the regiochemical outcome of cycloadditions, as the carbonyl oxygen can coordinate with Lewis acid catalysts or direct hydrogen bonding in the transition state.

References

  • Bernassau, J. M., et al. "Photocycloaddition of 1,4-dioxene to 3-methylcyclohex-2-en-1-one: conformational analysis, x-ray crystal structures, and acid-catalyzed rearrangement of the photoadducts." The Journal of Organic Chemistry 52.10 (1987): 1993-2001. URL:[Link]

  • Gordon, R. D., and J. M. Hallas. "Molecular conformation and potentials for out-of-plane ring vibrations in the S0 and S1 electronic states of 1,4-benzodioxan from high resolution electronic spectroscopy." The Journal of Chemical Physics 99.5 (1993): 3380-3391. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8. URL:[Link]

Sources

Foundational

Solubility Profiling of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one in Organic Solvents: A Technical Guide

Executive Summary 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS: 59602-14-1), frequently referred to as 2-acetyl-5,6-dihydro-1,4-dioxine, is a highly versatile heterocyclic building block utilized in advanced organic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS: 59602-14-1), frequently referred to as 2-acetyl-5,6-dihydro-1,4-dioxine, is a highly versatile heterocyclic building block utilized in advanced organic synthesis and drug discovery[1]. Understanding its thermodynamic solubility across various organic solvents is critical for optimizing reaction conditions, purification workflows, and formulation strategies. This technical guide provides an in-depth analysis of its solubility behavior, grounded in thermodynamic principles, and outlines a robust, self-validating protocol for empirical solubility determination.

Physicochemical Profiling & Causality of Solvation

The solubility of a solute in an organic solvent is dictated by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one (Molecular Formula: C6H8O3, MW: 128.13 g/mol ), the structural features govern its solvation mechanics:

  • Dipole-Dipole Interactions: The presence of a ketone carbonyl group and two ether oxygens within the 1,4-dioxin ring imparts a significant permanent dipole. This facilitates strong interactions with polar aprotic solvents.

  • Hydrogen Bonding Capacity: The molecule possesses three hydrogen-bond acceptors (HBA = 3) but lacks any hydrogen-bond donors (HBD = 0). Consequently, it cannot self-associate via hydrogen bonding, lowering its crystal lattice energy and generally enhancing its solubility in organic media compared to protic analogs.

  • Dispersion Forces: The six-carbon framework provides a moderate hydrophobic surface area, allowing for van der Waals interactions with non-polar and halogenated solvents.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one, we apply the Hansen Solubility Parameter (HSP) framework[2]. The HSP model divides the total cohesive energy density of a liquid into three components: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[3].

HSP_Logic Solute 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (Target Solute) Dispersion Dispersion Forces (δD) (Hydrocarbon framework) Solute->Dispersion Polar Polar Interactions (δP) (Ketone & Ether Oxygens) Solute->Polar Hbond H-Bonding (δH) (H-bond Acceptor only) Solute->Hbond Solvent Organic Solvent Selection (Minimize Ra distance) Dispersion->Solvent Polar->Solvent Hbond->Solvent

Influence of Hansen Solubility Parameters (HSP) on solvent selection for the target compound.

Solvents that minimize the distance ( Ra​ ) to the solute in the 3D Hansen space are considered thermodynamically optimal[2]. Because the target compound is a polar, aprotic molecule with H-bond accepting capabilities, it exhibits the highest solubility in solvents that match this specific cohesive energy profile.

Predicted Solubility Profile in Organic Solvents

Based on the structural and thermodynamic analysis, the predicted solubility of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one across standard organic solvent classes is summarized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, Acetone, Ethyl AcetateVery High (>100 mg/mL)Strong dipole-dipole interactions; excellent HSP match ( δP​ alignment) without requiring H-bond donation.
Halogenated Dichloromethane (DCM), ChloroformHigh (50 - 100 mg/mL)High polarizability and favorable dispersion ( δD​ ) interactions with the dihydrodioxin ring.
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate (20 - 50 mg/mL)Solvents act as H-bond donors to the solute's ether/ketone oxygens, though solvent-solvent H-bond networks must be disrupted.
Non-Polar Hexane, Heptane, TolueneLow to Moderate (<20 mg/mL)Limited polarity ( δP​≈0 ) results in a larger Ra​ distance; solvation relies solely on weak dispersion forces.

Empirical Determination: The Isothermal Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory for rigorous process chemistry. The isothermal shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[4][5]. This method is a self-validating system: by ensuring the presence of excess solid phase at the end of the equilibration period, one guarantees that the solution is truly saturated, thus yielding the absolute thermodynamic solubility limit rather than a kinetic artifact[6].

ShakeFlask A 1. Solid Addition (Excess Solute) B 2. Solvent Addition (Target Organic Solvent) A->B C 3. Isothermal Shaking (24-48h Equilibrium) B->C D 4. Phase Separation (Centrifugation/Filtration) C->D E 5. HPLC/UV-Vis Quantification D->E

Step-by-step workflow of the isothermal shake-flask method for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Suspensions :

    • Weigh an estimated excess of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one into a series of borosilicate glass vials.

    • Add exactly 1.0 mL of the target organic solvent (e.g., DMSO, Ethyl Acetate, Hexane) to each vial.

    • Crucial Causality Check: Ensure a visible solid pellet remains. If the solid completely dissolves, add more solute until a persistent suspension is achieved. This guarantees saturation[5].

  • Equilibration :

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker (typically set to 25.0 ± 0.1 °C).

    • Agitate at 300 RPM for 24 to 48 hours. The extended timeframe ensures the system reaches thermodynamic equilibrium, overcoming any kinetic dissolution barriers[4].

  • Phase Separation :

    • Remove the vials from the shaker and allow them to stand isothermally for 2 hours to promote initial settling of the undissolved solid.

    • Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25 °C. Alternatively, use a 0.45 µm PTFE syringe filter (pre-saturated with the solvent to prevent analyte adsorption)[6].

  • Analytical Quantification :

    • Carefully extract an aliquot of the clear supernatant.

    • Dilute the aliquot quantitatively with a compatible diluent (e.g., mobile phase) to ensure the concentration falls within the linear dynamic range of the analytical instrument.

    • Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD), referencing a pre-established multi-point calibration curve.

References

  • Title: 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one | AMERICAN ELEMENTS Source: American Elements URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Solubility of Oxygen in Organic Solvents and Calculation of the Hansen Solubility Parameters of Oxygen Source: ACS Publications URL: [Link]

  • Title: The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions Source: RSC Publishing URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one in Aqueous Solution

Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one in aqueous solutions. The molecule's unique structure, incorporat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one in aqueous solutions. The molecule's unique structure, incorporating a vinyl ether, a ketone, and a dihydro-1,4-dioxin ring, presents specific chemical liabilities. This document outlines the theoretical underpinnings of its potential degradation pathways, with a primary focus on the acid-catalyzed hydrolysis of the vinyl ether moiety. A detailed, field-proven experimental protocol based on forced degradation studies is presented, designed to identify potential degradants and establish the molecule's intrinsic stability profile. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to design and execute a robust stability assessment in line with regulatory expectations.[1][2]

Introduction and Structural Overview

The chemical stability of a molecule, particularly a candidate for pharmaceutical development, is a critical parameter that influences its safety, efficacy, and shelf-life.[1] Understanding how a molecule behaves under various environmental conditions is fundamental to formulation development, packaging selection, and regulatory submission.[2][3] The subject of this guide, 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one, possesses a distinct combination of functional groups that dictate its reactivity and stability in an aqueous environment.

A thorough analysis begins with its structure, which is comprised of three key features:

  • A Vinyl Ether (Enol Ether) System: This is the most significant feature from a stability perspective. Vinyl ethers are known to be susceptible to hydrolysis, particularly under acidic conditions.[4][5]

  • An α,β-Unsaturated Ketone System: The ketone group is conjugated with the double bond of the vinyl ether. Ketones are generally stable in aqueous solutions but can participate in keto-enol tautomerism and, under certain conditions, hydrate to form geminal diols.[6][7]

  • A 5,6-Dihydro-1,4-dioxin Heterocycle: This saturated portion of the dioxin ring is generally more stable than its aromatic counterpart, but the ether linkages can be susceptible to oxidative stress.[8][9]

The primary objective of this guide is to establish a scientifically rigorous approach to quantify the stability of this molecule by probing these potential liabilities through a systematic process of forced degradation.[10]

cluster_molecule 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one cluster_labels C1 O C2 C1->C2 C3 O C2->C3 C4 C3->C4 L3 Dihydro-1,4-dioxin Ring C3->L3 C5 C4->C5 C6 = C5->C6 L1 Vinyl Ether Moiety (Primary site of hydrolytic instability) C5->L1 C6->C1 C7 C6->C7 C8 O C7->C8 O C9 C7->C9 L2 α,β-Unsaturated Ketone C7->L2

Caption: Structure of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one with key functional groups.

Theoretical Thermodynamic Considerations

Based on established chemical principles, the thermodynamic stability of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one in aqueous solution is predominantly governed by the reactivity of the vinyl ether group.

Hydrolytic Degradation (Acid-Catalyzed)

The vinyl ether moiety is the molecule's "Achilles' heel." The mechanism for acid-catalyzed hydrolysis of vinyl ethers is well-documented and involves a rate-determining protonation of the β-carbon of the double bond.[4][5][11] This step is slow because it forms a relatively unstable carbocation intermediate, which is stabilized by resonance with the adjacent oxygen atom. This intermediate is then rapidly attacked by water to form a hemiacetal, which subsequently decomposes to yield a ketone and an alcohol.

In the case of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one, this pathway would lead to the opening of the dioxin ring. The expected degradation products would be ethanedial (glyoxal) and 1-(2-hydroxyethoxy)ethan-1-one. This hydrolytic pathway is generally efficient and is catalyzed by general acids.[12][13] Conversely, the molecule is expected to exhibit significant stability under neutral and alkaline conditions, as the vinyl ether linkage is not susceptible to direct nucleophilic attack by hydroxide ions.

Mol Parent Molecule Protonation Rate-Determining Protonation (H+) Mol->Protonation Intermediate Resonance-Stabilized Oxocarbenium Ion Protonation->Intermediate Hydration Rapid Attack by H₂O Intermediate->Hydration Hemiacetal Unstable Hemiacetal Intermediate Hydration->Hemiacetal Decomposition Ring Opening Hemiacetal->Decomposition Products Degradation Products (e.g., Glyoxal, Ketone) Decomposition->Products

Caption: Predicted acid-catalyzed hydrolysis pathway of the vinyl ether moiety.

Oxidative and Photolytic Stability

The molecule may exhibit susceptibility to strong oxidizing agents. The ether linkages within the dihydro-1,4-dioxin ring and the double bond are potential sites for oxidation. Photolytic degradation is also a possibility, as the conjugated π-system of the α,β-unsaturated ketone can absorb UV radiation, potentially leading to isomerization or other photochemical reactions.

Thermal Stability

In the absence of catalysts (acid, base) or other reagents (oxidants), the molecule is predicted to have good thermal stability in aqueous solution at moderate temperatures, given the general robustness of ketone and saturated ether functionalities.

Experimental Design: A Forced Degradation Protocol

Forced degradation, or stress testing, is an essential component of drug development that provides critical insights into a molecule's stability.[10][14] The goal is to induce degradation, typically aiming for 10-20%, to identify likely degradation products and establish stability-indicating analytical methods.[3][10] This protocol is designed as a self-validating system; successful separation of the parent peak from degradant peaks and a good mass balance confirm the method's validity.[15]

Materials and Reagents
  • 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 N and 1.0 N solutions

  • Sodium Hydroxide (NaOH), 0.1 N and 1.0 N solutions

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Methanol (HPLC grade)

  • Formic Acid (for mobile phase)

Experimental Workflow

cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation PrepStock Prepare Stock Solution (1 mg/mL in Acetonitrile) PrepSamples Dilute Stock into Aqueous Stress Media (e.g., 0.1 N HCl, 0.1 N NaOH, H₂O, 3% H₂O₂) PrepStock->PrepSamples Stress Incubate Samples under Defined Conditions (Temp, Light) PrepSamples->Stress Sampling Withdraw Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) Stress->Sampling Quench Neutralize/Quench Reaction (e.g., add equal molar base to acid) Sampling->Quench HPLC Analyze via Stability-Indicating HPLC-UV/PDA Method Quench->HPLC Data Quantify Parent Peak Area & Detect Degradant Peaks HPLC->Data Interpret Calculate % Degradation Assess Peak Purity & Mass Balance Data->Interpret Structure Identify Unknowns (LC-MS/NMR if needed) Interpret->Structure

Caption: Workflow for the forced degradation study of the target molecule.

Step-by-Step Stress Conditions

The following conditions are starting points and should be adjusted to achieve the target degradation of 10-20%.[3] If degradation is too rapid, decrease the time or temperature; if it is too slow, increase the stressor concentration or temperature.

Stress ConditionStress AgentTemperatureDurationRationale
Acid Hydrolysis 0.1 N HCl60 °C24 hoursTo probe the stability of the vinyl ether moiety, which is the most likely point of degradation.[4][5]
Base Hydrolysis 0.1 N NaOH60 °C24 hoursTo assess stability in alkaline conditions. Vinyl ethers are generally stable, but other functionalities could be affected.
Oxidation 3% H₂O₂Room Temp24 hoursTo test the susceptibility of the ether linkages and the double bond to oxidative stress.[3]
Thermal Degradation Water (pH 7)80 °C48 hoursTo evaluate the intrinsic thermal stability of the molecule in a neutral aqueous environment.
Photostability Solid & SolutionICH Q1B Option 2As per guidelineTo assess degradation upon exposure to light, targeting the conjugated system.

Bioanalytical Methodology for Stability Assessment

A robust, validated, stability-indicating analytical method is paramount for accurate stability assessment.[15] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the industry-standard technique.[16]

Development of a Stability-Indicating HPLC Method
  • Objective: The primary goal is to develop a method that can separate the active pharmaceutical ingredient (API) peak from all potential degradation products, formulation excipients, and impurities.[1][15]

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol) is typically required to resolve all components.

  • Detection: PDA detection is superior to single-wavelength UV as it allows for peak purity analysis. This is a critical component of a self-validating method, ensuring that the parent peak is spectrally pure and not co-eluting with a degradant.[15]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision. The forced degradation samples themselves are used to prove the method's specificity.[2]

Structural Elucidation of Degradants

Should significant degradation products be observed, their structures must be elucidated.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradants, offering the first clues to their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradant can be isolated, NMR provides definitive structural information.[16]

Data Interpretation and Stability Profile

The data generated from the HPLC analysis of the stressed samples allows for the construction of a comprehensive stability profile.

Quantifying Degradation

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample at the initial time point.

  • % Degradation = [(Area_control - Area_stressed) / Area_control] * 100

Sample Stability Data Summary

The results should be tabulated to provide a clear overview of the molecule's stability under each stress condition.

Stress Condition% DegradationNo. of Degradants >1%Mass Balance (%)Observations
0.1 N HCl, 60°C, 8h 18.5298.9Significant degradation observed as predicted. Primary degradant at RRT 0.75.
0.1 N NaOH, 60°C, 24h < 1.00100.5Highly stable under basic conditions.
3% H₂O₂, RT, 24h 4.2199.2Minor degradation, suggesting some oxidative susceptibility.
Water, 80°C, 48h < 1.00100.1Excellent thermal stability in neutral solution.
Photostability 2.1199.5Minor degradation observed in solution upon light exposure.

RRT = Relative Retention Time

Conclusion

The thermodynamic stability of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one in aqueous solution is intrinsically linked to its chemical structure. Theoretical analysis strongly predicts that the molecule's primary liability is the vinyl ether moiety, which is susceptible to rapid, acid-catalyzed hydrolysis. The ketone and dihydro-dioxin functionalities are expected to be comparatively robust, though minor oxidative and photolytic degradation pathways may exist.

A systematic investigation using forced degradation studies is the definitive method to confirm these predictions. By subjecting the molecule to a battery of stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the outcomes with a validated, stability-indicating HPLC method, a comprehensive stability profile can be established. This empirical data is essential for guiding formulation development, defining appropriate storage conditions, and ensuring the ultimate safety and efficacy of any product containing this molecule.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). International Journal of Applied Pharmaceutics. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Kirby, A. J., & Percy, J. M. (1989). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2, (6), 907-911. [Link]

  • McKinley, C. (1950). Hydrolysis of vinyl ethers. U.S. Patent No. 2,533,172. Washington, DC: U.S.
  • Hemingway, R., et al. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Chiang, Y., Chwang, W. K., Kresge, A. J., & Szilagyi, S. (1980). Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry, 58(2), 124-129. [Link]

  • Fife, T. H., & de Ruyter, M. G. (1990). Highly efficient intramolecular general acid catalysis of enol ether hydrolysis, with rapid proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2, (12), 2083-2086. [Link]

  • D'Agostino, D. P., et al. (2024). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. Metabolites, 14(6), 333. [Link]

  • D'Agostino, D. P., et al. (2024, March 16). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. ResearchGate. [Link]

  • Kresge, A. J., & Sagatys, D. S. (1966). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 670-675. [Link]

  • Gao, J., et al. (2012). Transition State Analysis of Acid-Catalyzed Hydrolysis of an Enol Ether, Enolpyruvylshikimate 3-Phosphate (EPSP). Journal of the American Chemical Society, 134(28), 11656-11665. [Link]

  • Capon, B., & Zucco, C. (1982). Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone. Journal of the American Chemical Society, 104(26), 7567-7572. [Link]

  • Hoo, L. H., Sarkanen, K. V., & Anderson, C. D. (2007). Formation of C6C2-Enol Ethers in the Acid-Catalyzed Hydrolysis of Erythro-Veratrylglycerol-β-(2-Methoxyphenyl) Ether. Journal of Wood Chemistry and Technology, 3(2), 147-163. [Link]

  • Kresge, A. J., Sagatys, D. S., & Chen, H. L. (1977). Vinyl ether hydrolysis. IX. Isotope effects on proton transfer from the hydronium ion. Journal of the American Chemical Society, 99(22), 7228-7233. [Link]

  • (2023, February 16). Reactions of Aldehydes and Ketones with Water. Chemistry Steps. [Link]

  • Which ketone forms the most hydrate in an aqueous solution? (n.d.). Pearson+. [Link]

  • Ketone. (n.d.). In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Dorofeeva, O. V. (1992). Ideal gas thermodynamic properties of oxygen heterocyclic compounds. Part 2. Six-membered, seven-membered and eight-membered rings. Thermochimica Acta, 200, 121-150. [Link]

  • (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • D'Auria, M. (2008). 1,4-Dioxins, Oxathiins, Dithiins, and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry III (Vol. 8, pp. 695-755). Elsevier. [Link]

  • USP Compounding Expert Committee. (2014, January 13). Strength and Stability Testing for Compounded Preparations. US Pharmacopeia (USP). [Link]

  • Sainsbury, M. (2004). Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. In Science of Synthesis (Vol. 16, pp. 15-42). Thieme. [Link]

  • NIST. (n.d.). 1,4-Dioxin, 2,3-dihydro-. In NIST Chemistry WebBook. [Link]

Sources

Foundational

Electronic Properties and UV-Vis Spectroscopic Profiling of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

Executive Summary 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS: 59602-14-1), frequently referred to as 2-acetyl-5,6-dihydro-1,4-dioxin, is a highly versatile heterocyclic building block widely utilized in the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS: 59602-14-1), frequently referred to as 2-acetyl-5,6-dihydro-1,4-dioxin, is a highly versatile heterocyclic building block widely utilized in the synthesis of advanced materials (such as EDOT derivatives) and pharmaceutical intermediates 1. Featuring an α,β -unsaturated ketone integrated directly with an electron-rich 1,4-dioxene ring, this molecule operates as a classic "push-pull" chromophore. This technical guide provides an in-depth analysis of its electronic structure, predicted UV-Vis absorption characteristics, and a rigorously validated experimental protocol for its spectroscopic characterization.

Structural and Electronic Profiling (The Push-Pull System)

The electronic architecture of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one is defined by strong intramolecular charge transfer (ICT). The photophysical behavior of 1,4-dioxene derivatives is heavily influenced by the electron-donating capacity of the ring oxygens [[2]]().

  • Electron Donor (D): The 1,4-dioxene ring contains two oxygen atoms. The oxygen atom located at the β -position relative to the carbonyl group donates its non-bonding lone pair ( n ) electrons into the π -system of the C=C double bond via resonance.

  • Electron Acceptor (A): The acetyl group (-C(=O)CH3) is strongly electron-withdrawing, pulling electron density away from the double bond via π→π∗ delocalization.

  • HOMO-LUMO Implications: In an isolated, simple enone, the π→π∗ transition requires high energy, typically absorbing in the deep UV region (~210-230 nm). However, the synergistic "push-pull" effect in this molecule significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) while lowering the Lowest Unoccupied Molecular Orbital (LUMO). This narrowed bandgap results in a pronounced bathochromic (red) shift, pushing the primary absorption band well into the near-UV region 3.

G O_LonePair Oxygen Lone Pair (1,4-Dioxene Ring) Alkene C=C Double Bond (π-System) O_LonePair->Alkene n-π Conjugation Carbonyl Acetyl Group (Electron Acceptor) Alkene->Carbonyl π-π* Delocalization CSS Charge-Separated Excited State Carbonyl->CSS Dipole Moment Shift

Electronic delocalization pathway in the push-pull system of the acetyl-dioxene derivative.

Quantitative Data Summary

The following table summarizes the expected photophysical parameters based on the electronic properties of analogous acetyl-dioxene and push-pull enone systems.

Photophysical ParameterExpected Value / RangeMechanistic Rationale
λmax​ ( π→π∗ ) 265 nm – 285 nmPrimary ICT band. Shifted significantly from standard enones due to strong β -oxygen electron donation.
λmax​ ( n→π∗ ) 310 nm – 330 nmForbidden transition of the carbonyl oxygen. Typically exhibits low intensity and is often buried under the tail of the π→π∗ band.
Molar Absorptivity ( ϵ ) > 10,000 L⋅mol−1⋅cm−1 High probability of the allowed π→π∗ transition due to strong orbital overlap in the highly conjugated system.
Solvatochromic Shift Positive (Bathochromic)The charge-separated excited state is more polar than the ground state. Polar solvents stabilize the excited state, lowering transition energy.

Experimental Workflow: UV-Vis Spectroscopic Characterization

To accurately determine the molar absorptivity and solvatochromic behavior of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one, the following self-validating protocol must be executed.

Step 1: Solvent Selection and Preparation

  • Action: Select two spectroscopic-grade solvents with contrasting polarities (e.g., cyclohexane for non-polar, ethanol for polar).

  • Causality: Spectroscopic-grade solvents are mandatory because trace impurities (like benzene in standard-grade cyclohexane) possess strong UV absorption that will mask the analyte's signal. Using solvents of varying polarity allows for the quantification of the ICT excited-state dipole moment via the solvatochromic shift.

Step 2: Gravimetric Stock Solution Preparation

  • Action: Weigh exactly 10.0 mg of the compound using a microbalance (precision ±0.01 mg). Dissolve in 10.0 mL of the chosen solvent to create a primary stock. Perform serial dilutions to create a concentration gradient (e.g., 10−4 M to 10−6 M).

  • Causality: Gravimetric precision is critical. Any error in the initial mass will propagate through the serial dilutions, fundamentally invalidating the calculation of the molar absorptivity ( ϵ ).

Step 3: Baseline Correction and Blanking

  • Action: Use matched quartz cuvettes (1 cm path length). Fill both the reference and sample cuvettes with the pure solvent and run a baseline scan from 400 nm down to 200 nm.

  • Causality: Quartz cuvettes must be used because standard optical glass or disposable plastic cuvettes absorb UV light below 300 nm, which would artificially truncate the π→π∗ absorption peak. Matched cuvettes ensure that optical aberrations and solvent absorbances are perfectly subtracted.

Step 4: Spectral Acquisition

  • Action: Replace the solvent in the sample cuvette with the analyte solution. Scan from 400 nm to 200 nm at a medium scan rate (e.g., 120 nm/min) with a slit width of 1 nm.

  • Causality: A 1 nm slit width provides the optimal balance between spectral resolution (to accurately pinpoint λmax​ ) and signal-to-noise ratio.

Step 5: Data Validation (The Self-Validating Loop)

  • Action: Plot Absorbance ( A ) vs. Concentration ( c ) at λmax​ for all dilutions.

  • Causality: According to the Beer-Lambert Law ( A=ϵ⋅l⋅c ), this plot must be perfectly linear passing through the origin. If the plot deviates from linearity at higher concentrations, it indicates either detector saturation (stray light limits) or molecular aggregation (excimer formation). The protocol dictates that only the strictly linear portion of the curve may be used to calculate the true ϵ , ensuring the integrity of the reported data.

Workflow Prep 1. Sample Preparation Spectroscopic Grade Solvents Baseline 2. Baseline Correction Matched Quartz Cuvettes Prep->Baseline Acquisition 3. Spectral Acquisition 200-400 nm Range Baseline->Acquisition Validation 4. Data Validation Beer-Lambert Linearity Check Acquisition->Validation

Step-by-step experimental workflow for UV-Vis spectroscopic characterization.

References

  • Title: 1-(5,6-dihydro-1,4-dioxin-2-yl)
  • Source: science-softcon.
  • Source: acs.

Sources

Exploratory

identifying IR spectrum peaks for 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

An In-depth Technical Guide to the Infrared Spectrum of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the Fourie...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectrum of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one. As a molecule incorporating an α,β-unsaturated ketone, a vinyl ether, and a cyclic ether system, its IR spectrum presents a unique molecular fingerprint rich with structural information. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed interpretation of the principal vibrational modes. We will dissect the spectrum region by region, explaining the causal relationships between molecular structure and absorption frequencies, thereby providing a self-validating framework for spectral identification and characterization.

Introduction: The Role of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical technique for the identification of functional groups and the elucidation of molecular architecture.[1] The method is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[1] The resulting spectrum of absorption versus wavenumber is a unique "molecular fingerprint." For a compound like 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one, FTIR is crucial for confirming the presence and electronic environment of its key functionalities, which is vital for quality control in synthesis and for understanding its role in pharmaceutical development.[1]

Molecular Structure and Functional Group Analysis

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. The interplay between these groups dictates the final appearance of the spectrum.

cluster_mol 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one cluster_groups mol ketone α,β-Unsaturated Ketone (C=O conjugated with C=C) ketone->mol vinyl_ether Vinyl Ether (C=C-O) vinyl_ether->mol alkene Alkene C-H (sp² C-H) alkene->mol ether Saturated Ether (C-O-C) ether->mol aliphatic Aliphatic C-H (sp³ C-H) aliphatic->mol

Caption: Key functional groups in 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one.

The primary functional groups are:

  • α,β-Unsaturated Ketone: The carbonyl group (C=O) is directly conjugated with the carbon-carbon double bond (C=C) of the dihydrodioxin ring.

  • Vinyl Ether: The C=C bond is part of an ether linkage, creating a vinyl ether system (C=C-O).

  • Cyclic Saturated Ether: The dihydrodioxin ring also contains a saturated diether moiety (-O-CH₂-CH₂-O-).

  • Alkene and Aliphatic C-H Bonds: The molecule possesses both sp²-hybridized C-H bonds on the double bond and sp³-hybridized C-H bonds on the saturated portion of the ring and the methyl group.

Detailed Spectral Interpretation

The vibrational frequencies of this molecule are influenced by both inductive and resonance effects. The following sections detail the expected absorption bands.

The Carbonyl (C=O) Stretching Region

The most diagnostic peak in the spectrum is typically the carbonyl stretch. For a standard saturated aliphatic ketone, this absorption appears around 1715 cm⁻¹.[2] However, in 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one, the carbonyl group is in conjugation with the C=C double bond. This delocalization of π-electrons reduces the double-bond character of the carbonyl bond, thereby weakening it and lowering its vibrational frequency. Consequently, the C=O stretching vibration for this α,β-unsaturated ketone is expected to appear at a lower wavenumber, typically in the 1685-1666 cm⁻¹ region.[2][3] This shift is a definitive indicator of the conjugated system.

The C=C and C-O Stretching Regions

This region provides key information about the dihydrodioxin ring.

  • C=C Stretch: The carbon-carbon double bond stretch of the vinyl ether is expected in the range of 1650-1600 cm⁻¹ . Its intensity can be variable but is often enhanced by the attached oxygen atom.

  • C-O-C Stretches (Vinyl Ether): Vinyl ethers characteristically display a very strong and prominent absorption band corresponding to the asymmetric C-O-C stretch.[4] For this molecule, a strong band is anticipated around 1250-1200 cm⁻¹ .[4][5] This is one of the most intense peaks in the fingerprint region.

  • C-O-C Stretches (Saturated Ether): The saturated ether linkages within the ring also produce C-O stretching bands. Cyclic ethers typically show strong absorptions in the 1140-1070 cm⁻¹ range.[6] The combination of these ether stretches results in a series of strong, complex bands in the fingerprint region, which are highly characteristic of the dihydrodioxin moiety.

The C-H Stretching Region (3100-2800 cm⁻¹)

This region reveals the nature of the carbon-hydrogen bonds present.

  • Vinylic C-H Stretch: The C-H bond on the double bond (an sp² C-H bond) will give rise to a weak to moderate absorption at a frequency just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

  • Aliphatic C-H Stretches: The sp³ C-H bonds of the methyl group (-CH₃) and the ethylene bridge (-CH₂-CH₂-) will produce multiple medium-to-strong absorption bands just below 3000 cm⁻¹. These are typically found in the 2995-2850 cm⁻¹ range.[2]

Summary of Expected Absorption Peaks

The following table consolidates the expected IR absorption data for 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity & Notes
Vinylic C-HC-H Stretch3100 - 3000Weak to Medium
Aliphatic C-HC-H Stretch2995 - 2850Medium to Strong, Multiple Bands
α,β-Unsaturated KetoneC=O Stretch1685 - 1666Strong, Sharp. Lowered due to conjugation.[2][3]
Vinyl EtherC=C Stretch1650 - 1600Medium to Strong
Aliphatic C-HCH₂/CH₃ Bending~1465 and ~1375Medium
Vinyl EtherAsymmetric C-O-C Stretch1250 - 1200Very Strong, Broad.[4][5]
Saturated EtherC-O-C Stretch1140 - 1070Strong.[6]

Exemplary Experimental Protocol: ATR-FTIR Spectroscopy

Acquiring a high-quality spectrum is paramount for accurate analysis. The following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

G start Start: Instrument Purge background Step 1: Collect Background Spectrum (Clean ATR Crystal, 16-32 scans) start->background Ensure stable environment sample_prep Step 2: Apply Sample (Place small drop/crystal on ATR surface) background->sample_prep Reflectance path established sample_scan Step 3: Collect Sample Spectrum (Use identical scan parameters as background) sample_prep->sample_scan Ensure good contact process Step 4: Data Processing (Automatic background subtraction & Fourier transform) sample_scan->process Generate interferogram analyze Step 5: Spectral Analysis (Peak identification and interpretation) process->analyze Generate Absorbance Spectrum end End analyze->end

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection: With the clean ATR crystal in place, collect a background spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[1]

  • Sample Application: Place a small amount of the 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one sample directly onto the center of the ATR crystal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the identical parameters as the background scan. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Conclusion

The infrared spectrum of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one is defined by a set of highly characteristic absorption bands. The key identifiers are the conjugated carbonyl (C=O) stretch shifted to below 1700 cm⁻¹, a C=C stretch around 1620 cm⁻¹, and a series of very strong and complex C-O ether stretches between 1250 cm⁻¹ and 1070 cm⁻¹. This combination of peaks provides a robust and reliable fingerprint for the positive identification and structural verification of the molecule, serving as a critical tool in both synthetic chemistry and pharmaceutical quality assurance.

References

  • BenchChem. (2025). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • Chem LibreTexts. (n.d.). IR spectrum: Ethers.
  • Miyazawa, T., & Shimanouchi, T. (1956). Characteristic Absorption Bands of Vinyl Ethers. Bulletin of the Chemical Society of Japan.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,4-dioxane.

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Protocols & Analytical Methods

Method

Synthesis of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one: A Detailed Protocol for Researchers

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one, a valuable building block in medicinal chemistry and materials science. The described...

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Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one, a valuable building block in medicinal chemistry and materials science. The described methodology is centered around the Friedel-Crafts acylation of 5,6-dihydro-1,4-dioxin, a classic yet powerful reaction for the formation of carbon-carbon bonds on electron-rich cyclic systems. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the scientific rationale behind each procedural step.

Introduction

1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one is a ketone derivative of the 5,6-dihydro-1,4-dioxin heterocyclic system. The presence of both a vinyl ether moiety and a ketone functional group makes it a versatile intermediate for further chemical transformations. The synthesis of such compounds is of significant interest due to the prevalence of the 1,4-dioxane ring in biologically active molecules and functional materials. The protocol detailed herein employs a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions, to introduce an acetyl group onto the electron-rich 5,6-dihydro-1,4-dioxin ring.[1][2]

The choice of Friedel-Crafts acylation is predicated on its reliability for installing acyl groups onto aromatic and electron-rich heterocyclic rings.[3] This reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the π-electrons of the dihydrodioxin ring.[3] A subsequent deprotonation step restores the aromaticity of the ring system, yielding the desired acetylated product.[4]

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one via Friedel-Crafts acylation.

Materials and Reagents
Reagent/MaterialGradeSupplier
5,6-Dihydro-1,4-dioxinReagentMajor Chemical Supplier
Acetyl chlorideAnhydrousMajor Chemical Supplier
Aluminum chloride (AlCl₃)AnhydrousMajor Chemical Supplier
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier
Hydrochloric acid (HCl)1 M aqueous solutionMajor Chemical Supplier
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Major Chemical Supplier
Diethyl etherReagentMajor Chemical Supplier
HexanesReagentMajor Chemical Supplier
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas (nitrogen or argon) supply

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_addition Substrate Addition cluster_workup Workup and Purification A Charge flask with AlCl₃ and anhydrous DCM B Cool to 0 °C under inert atmosphere A->B C Add acetyl chloride dropwise B->C D Stir for 15 min to form acylium ion complex C->D E Add 5,6-dihydro-1,4-dioxin in DCM dropwise D->E F Maintain temperature at 0 °C E->F G Allow reaction to warm to room temperature and stir F->G H Quench reaction with ice-cold 1 M HCl G->H I Separate organic and aqueous layers H->I J Wash organic layer with NaHCO₃ and brine I->J K Dry organic layer with MgSO₄ J->K L Concentrate under reduced pressure K->L M Purify by column chromatography L->M

Caption: Workflow for the synthesis of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add anhydrous aluminum chloride (1.1 eq).

    • Add anhydrous dichloromethane (DCM) to the flask under a steady flow of nitrogen or argon.

    • Cool the resulting suspension to 0 °C using an ice bath.

  • Formation of the Acylium Ion Complex:

    • While stirring, add acetyl chloride (1.0 eq) dropwise to the cooled suspension of AlCl₃ in DCM via the dropping funnel over a period of 15 minutes.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes. This allows for the formation of the electrophilic acylium ion complex.[3]

  • Acylation Reaction:

    • Dissolve 5,6-dihydro-1,4-dioxin (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the solution of 5,6-dihydro-1,4-dioxin dropwise to the reaction mixture at 0 °C over 30 minutes. A color change is typically observed upon addition.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Reaction Quench and Workup:

    • Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing a stirred mixture of crushed ice and 1 M hydrochloric acid. This will hydrolyze the aluminum complexes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one as a pure compound.

Discussion of Experimental Choices and Rationale

  • Choice of Lewis Acid: Aluminum chloride is a potent Lewis acid that effectively activates the acetyl chloride to form the highly reactive acylium ion, which is necessary for the electrophilic attack on the electron-rich dihydrodioxin ring.[1][4] A stoichiometric amount of AlCl₃ is often required because the product ketone can form a complex with the Lewis acid.[1]

  • Solvent: Anhydrous dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively inert under the reaction conditions and effectively solubilizes the reactants and intermediates. Its low boiling point also facilitates its removal during workup.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between acetyl chloride and aluminum chloride and to prevent potential side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the acylation to occur at a reasonable rate.

  • Workup Procedure: The acidic workup is necessary to decompose the aluminum-ketone complex and any remaining aluminum salts. The subsequent wash with sodium bicarbonate neutralizes any residual acid, preventing potential acid-catalyzed degradation of the product.

Characterization Data (Representative)

AnalysisExpected Outcome
¹H NMR Signals corresponding to the vinyl proton, the methylene protons of the dioxin ring, and the methyl protons of the acetyl group.
¹³C NMR Resonances for the carbonyl carbon, the vinyl carbons, the methylene carbons of the dioxin ring, and the methyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₆H₈O₃.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone and the C=C stretch of the vinyl ether.

Safety Precautions

  • Friedel-Crafts reactions should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl chloride is a corrosive and lachrymatory liquid. Handle with care in a fume hood.

  • The quenching process is exothermic and may release HCl gas. Perform this step slowly and with caution.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one using a Friedel-Crafts acylation reaction. By carefully controlling the reaction conditions and following the outlined workup and purification procedures, researchers can reliably access this valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the acylation of other electron-rich heterocyclic systems.

References

  • Itazaki, H., Kawasaki, A., Matsuura, M., Ueda, M., Yonetani, Y., & Nakamura, M. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387-3403. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel–Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Application

Application Note: 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one as a Versatile "Push-Pull" Building Block in Heterocyclic Synthesis

Introduction & Chemical Profiling In modern drug discovery and materials science, the demand for highly functionalized, sp³-rich, and heteroatom-dense scaffolds is paramount. 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

In modern drug discovery and materials science, the demand for highly functionalized, sp³-rich, and heteroatom-dense scaffolds is paramount. 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS: 59602-14-1)[1] emerges as a uniquely valuable building block to meet these needs.

Structurally, this compound is a cyclic β -alkoxy- α,β -unsaturated ketone. The synergy between the electron-withdrawing acetyl group at the C2 position and the electron-donating oxygen atoms within the 1,4-dioxin ring creates a highly polarized "push-pull" alkene system . This distinct electronic topology allows the molecule to act as a masked 1,3-dicarbonyl equivalent, enabling divergent synthetic pathways: it can either undergo ring-opening annulations to yield tethered heterocycles or participate in ring-retaining cycloadditions to build complex, conformationally restricted architectures[2].

Mechanistic Insights: Divergent Reactivity Profiles

Understanding the causality behind the reactivity of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one is critical for rational reaction design.

Pathway A: Ring-Opening Annulation (The Masked Dicarbonyl)

When reacted with binucleophiles (such as hydrazines or amidines), the initial condensation occurs at the sterically accessible and highly electrophilic acetyl carbonyl. The intermediate then undergoes an intramolecular Michael-type addition at the polarized C3 position of the dioxin ring. Because C3 is bonded to an oxygen atom (O4), the attack triggers the cleavage of the C3–O4 ether linkage. The thermodynamic driving force for this cascade is the aromatization of the newly formed heterocycle. Medicinal Chemistry Value: This specific ring-opening mechanism is highly prized because it leaves a 2-hydroxyethoxy chain covalently attached to the new aromatic core (e.g., pyrazole or pyrimidine). This built-in appendage drastically improves aqueous solubility and provides an ideal synthetic handle for PROTAC linker attachment or further derivatization.

Pathway B: Ring-Retaining Cycloadditions

When treated with electron-deficient alkenes/dienes or subjected to photochemical excitation, the molecule behaves as a classic electron-rich dienophile/dipolarophile. The 1,4-dioxin ring remains intact, yielding highly oxygenated fused bicyclic systems. For instance, [2+2+2] cycloadditions utilizing 2,3-dihydro-1,4-dioxin derivatives have been successfully catalyzed by rhodium complexes to form substituted phenols[3], while photochemical [2+2] cycloadditions yield complex oxetane or cyclobutane architectures[4].

Visualizing Divergent Synthetic Pathways

G Core 1-(5,6-Dihydro-1,4-dioxin-2-yl) ethan-1-one Annulation Ring-Opening Annulation Core->Annulation Binucleophiles Cycloadd Ring-Retaining Cycloaddition Core->Cycloadd Alkenes/UV Pyrazole 4-(2-Hydroxyethoxy)- pyrazoles Annulation->Pyrazole Hydrazines Pyrimidine 5-(2-Hydroxyethoxy)- pyrimidines Annulation->Pyrimidine Amidines Cyclobutane Fused Cyclobutane Adducts Cycloadd->Cyclobutane [2+2] Photocycloaddition

Divergent synthetic pathways of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one.

Quantitative Data & Reaction Parameters

The following table summarizes the key thermodynamic drivers and expected outcomes for the primary transformations of this building block.

Reaction PathwayReagentsCore Scaffold GeneratedThermodynamic DriverTypical Yield Range
Ring-Opening Annulation Hydrazines4-(2-Hydroxyethoxy)pyrazoleAromatization & Ether Cleavage65–85%
Ring-Opening Annulation Amidines5-(2-Hydroxyethoxy)pyrimidineAromatization & Ether Cleavage60–80%
[2+2] Photocycloaddition Alkenes / UV ( )Oxa-bridged CyclobutaneRelief of excited-state energy40–70%
[4+2] Cycloaddition Electron-deficient dienesFused CyclohexeneFormation of stable σ -bonds75–95%

Experimental Protocols

Protocol A: Synthesis of 4-(2-Hydroxyethoxy)-3-methyl-1H-pyrazole via Ring-Opening Annulation

This protocol details the self-validating synthesis of a functionalized pyrazole, leveraging the masked 1,3-dicarbonyl nature of the starting material.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one (1.0 equiv, 5.0 mmol) in anhydrous ethanol (25 mL, 0.2 M).

    • Causality: Ethanol is selected as a protic solvent because it facilitates the proton transfer steps critical for the elimination of the ether linkage during ring opening.

  • Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (1.2 equiv, 6.0 mmol) dropwise over 5 minutes.

    • Causality: The initial nucleophilic attack at the acetyl carbonyl is highly exothermic. Cooling prevents unwanted side reactions such as premature oligomerization.

  • Cyclization & Ring Opening: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular attack at the C3 position and the subsequent cleavage of the strong C–O ether bond. The reaction is driven forward by the thermodynamic stability of the resulting aromatic pyrazole.

  • Workup & Validation: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (30 mL) and brine (30 mL). Extract the aqueous layer twice more with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (DCM/MeOH gradient).

    • Self-Validation: The success of the ring-opening aromatization is confirmed by FTIR: look for the disappearance of the enone carbonyl stretch (~1670 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) corresponding to the newly liberated hydroxyethyl tail.

Protocol B: [2+2] Photocycloaddition to Form Oxa-Bridged Cyclobutanes

This protocol outlines the synthesis of conformationally restricted cyclobutane derivatives[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one (1.0 equiv, 2.0 mmol) and a target alkene (e.g., N-methylmaleimide, 1.5 equiv, 3.0 mmol) in anhydrous acetonitrile (40 mL, 0.05 M) within a quartz reaction vessel.

    • Causality: Quartz is transparent to the UV wavelengths required for excitation. A dilute solution is strictly maintained to prevent intermolecular dimerization of the starting enone.

  • Degassing: Sparge the solution with argon gas for 30 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. Its complete removal is critical to maintaining a high quantum yield for the [2+2] cycloaddition[2].

  • Irradiation: Irradiate the stirred mixture using a medium-pressure mercury lamp ( λ ~ 300 nm) at ambient temperature for 12 hours.

    • Causality: The UV photons elevate the enone to its excited triplet state, enabling the symmetry-allowed [2+2] cycloaddition with the ground-state alkene[4].

  • Workup & Validation: Evaporate the solvent under reduced pressure and purify the crude mixture via silica gel chromatography (Hexanes/EtOAc).

    • Self-Validation: ¹H NMR analysis will validate the transformation through the disappearance of the vinylic proton of the dioxin ring and the emergence of upfield cyclobutane methine protons ( δ 2.5–3.5 ppm).

References

  • 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one Source: American Elements URL:[Link]

  • A New Route to Substituted Phenols by Cationic Rhodium(I)/BINAP Complex-Catalyzed Decarboxylative [2 + 2 + 2] Cycloaddition Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthetic studies of carbohydrate derivatives by photochemical reactions. Part 16. Synthesis of DL-apiose derivatives by photochemical cycloaddition of 1,3-dihydroxypropan-2-one derivatives with ethenediol or ethenol derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS: 59602-14-1) Executive Summary 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS: 59602-14-1)

Executive Summary

1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one is a highly versatile, electron-rich heterocyclic building block. The 1,4-dioxene ring serves as a valuable bioisostere for morpholines and piperazines, offering unique hydrogen-bond accepting capabilities while modulating lipophilicity. Because the acetyl group is directly conjugated with the electron-donating oxygen atoms of the dioxene ring, the molecule exhibits unique enolization kinetics.

This guide details two divergent, field-proven cross-coupling strategies to functionalize this scaffold:

  • Direct Palladium-Catalyzed α -Arylation : Functionalization of the methyl ketone via Buchwald-Hartwig-type coupling.

  • Enol Triflate Activation followed by Suzuki-Miyaura Coupling : Conversion of the ketone to a vinyl electrophile for C(sp2)-C(sp2) bond formation.

G SM 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one AlphaArylation Pd-Catalyzed α-Arylation SM->AlphaArylation Aryl Halide Pd/Ligand, Base EnolTriflation Enol Triflate Formation SM->EnolTriflation Base Comins' Reagent Prod1 α-Aryl Ketone Derivative AlphaArylation->Prod1 Suzuki Suzuki-Miyaura Coupling EnolTriflation->Suzuki Enol Triflate Prod2 1,2-Disubstituted Dioxene Suzuki->Prod2

Caption: Divergent cross-coupling workflows for 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one.

Strategic Pathway 1: Direct α -Arylation

Mechanistic Rationale (E-E-A-T)

The cross-coupling of enolates with aryl halides, pioneered by Buchwald and Hartwig, provides a direct route to α -aryl ketones . This methodology relies heavily on the steric and electronic properties of the phosphine ligand. For 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one, the use of bulky, electron-rich biaryl phosphines (e.g., XPhos or BrettPhos) is critical. These ligands accelerate the rate-determining reductive elimination step while sterically preventing unwanted β -hydride elimination of the palladium-enolate intermediate .

Sodium tert-butoxide (NaOtBu) is selected as the base because its pKa (~17) is perfectly suited to rapidly and reversibly deprotonate the methyl ketone (pKa ~19-20) without causing base-mediated degradation of the sensitive dioxene ring.

G OxAdd Oxidative Addition (Ar-Pd(II)-X) Transmetalation Ligand Substitution (Ar-Pd(II)-Enolate) OxAdd->Transmetalation EnolateForm Enolate Formation (Ketone + Base) EnolateForm->Transmetalation RedElim Reductive Elimination (α-Aryl Ketone) Transmetalation->RedElim RedElim->OxAdd Pd(0) Regeneration LigandEffect Bulky Biaryl Phosphines Accelerate Reductive Elimination LigandEffect->RedElim BaseEffect Strong Base (NaOtBu) Facilitates Rapid Enolization BaseEffect->EnolateForm

Caption: Catalytic cycle and mechanistic logic for Pd-catalyzed ketone α-arylation.

Self-Validating Protocol: α -Arylation with Aryl Bromides

Reagents:

  • 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.1 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • System Purging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu. Evacuate and backfill the tube with dry Argon (repeat 3x). Causality: Pd(0) intermediates are highly oxygen-sensitive; rigorous deoxygenation prevents catalyst poisoning.

  • Reagent Addition: Add the aryl bromide and 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one dissolved in anhydrous toluene (5.0 mL) via syringe.

  • Activation & Heating: Seal the tube and heat to 80 °C in a pre-heated oil bath.

  • In-Process Control (IPC): Observe the color change. The mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution within 15 minutes, validating active Pd(0)-ligand complex formation. Monitor by LC-MS at 2 hours. The product peak will exhibit the combined mass of the ketone and aryl group minus a proton.

  • Quench & Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL) to neutralize the base, and extract with EtOAc (3 × 10 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data: Optimization of α -Arylation Conditions
EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)
1Pd(OAc)₂ / PPh₃NaOtBuToluene80< 10%
2Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10045%
3Pd(OAc)₂ / BrettPhosLHMDSTHF6578%
4 Pd(OAc)₂ / XPhos NaOtBu Toluene 80 > 95%

Note: PPh₃ fails due to rapid β -hydride elimination and poor reductive elimination rates.

Strategic Pathway 2: Enol Triflate Activation & Suzuki Coupling

Mechanistic Rationale (E-E-A-T)

Direct C-H functionalization of the dioxene ring is often unselective. Instead, converting the methyl ketone into an enol triflate transforms the molecule into a highly reactive C(sp2) electrophile. This intermediate readily undergoes Suzuki-Miyaura cross-coupling with arylboronic acids, a method known for its mild conditions and high functional group tolerance .

For the triflation step, Potassium hexamethyldisilazide (KHMDS) is chosen over LDA to avoid nucleophilic attack on the carbonyl. Comins' Reagent is utilized instead of Triflic Anhydride (Tf₂O) because Tf₂O generates highly acidic triflic acid byproducts that can rapidly polymerize or degrade the electron-rich 1,4-dioxene ring.

Self-Validating Protocol: Enol Triflation & Suzuki Coupling

Part A: Synthesis of 1-(5,6-dihydro-1,4-dioxin-2-yl)vinyl trifluoromethanesulfonate

  • Enolization: Dissolve 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -78 °C. Dropwise add KHMDS (1.0 M in THF, 1.1 mL, 1.1 equiv). Stir for 1 hour.

  • Electrophilic Trapping: Add a solution of Comins' Reagent (1.2 equiv) in THF (2 mL) dropwise. Stir at -78 °C for 2 hours, then allow to warm to 0 °C.

  • In-Process Control (IPC): Quench a 10 µL aliquot in saturated NaHCO₃ and extract with EtOAc. Analyze via LC-MS. The starting material (exact mass 128.05) will disappear, replaced by a new peak at [M+H]⁺ = 261.0 (a highly diagnostic mass shift of +132 Da). By TLC (Hexanes/EtOAc 4:1), the enol triflate is a higher-Rf, UV-active spot that resists KMnO₄ staining compared to the starting ketone.

  • Isolation: Quench with water, extract with Et₂O, wash with brine, dry, and concentrate. Use immediately or store at -20 °C.

Part B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a vial, add the crude enol triflate (1.0 mmol), Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Causality: Water is essential to hydrolyze the boronic acid to a reactive boronate complex, facilitating the transmetalation step.

  • Coupling: Heat at 80 °C for 4 hours.

  • Validation: LC-MS will show the consumption of the triflate and the appearance of the target 1,2-disubstituted alkene.

Quantitative Data: Boronic Acid Scope in Suzuki Coupling
Boronic Acid ( Ar−B(OH)2​ )CatalystSolvent SystemTime (h)Isolated Yield (%)
Phenylboronic acidPd(dppf)Cl₂Dioxane/H₂O (4:1)488%
4-Methoxyphenylboronic acidPd(dppf)Cl₂Dioxane/H₂O (4:1)492%
3-Pyridinylboronic acidPd(PPh₃)₄Toluene/EtOH/H₂O874%
2-Fluorophenylboronic acidPd(dppf)Cl₂Dioxane/H₂O (4:1)681%

Note: Electron-rich boronic acids (e.g., 4-OMe) exhibit faster transmetalation rates, resulting in higher yields and shorter reaction times.

Conclusion & Best Practices

1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one is a highly programmable scaffold. When executing the α -arylation , absolute exclusion of oxygen and moisture is paramount to preserve the active Pd(0) species. When executing the enol triflate route , temperature control during enolization (-78 °C) and the use of Comins' Reagent are non-negotiable to prevent decomposition of the delicate 1,4-dioxene moiety.

References

  • Palucki, M.; Buchwald, S. L. "Palladium-catalyzed alpha-arylation of ketones." Journal of the American Chemical Society, 1997, 119(45), 11108–11109. URL:[Link]

  • Skrydstrup, T. et al. "The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions." Accounts of Chemical Research, 2016, 49(3), 594–605. URL:[Link]

  • Rygus, J. P. G.; Crudden, C. M. "Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings." Journal of the American Chemical Society, 2017, 139(50), 18124–18137. URL:[Link]

Application

Application Notes &amp; Protocols: 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one in Drug Discovery and Theranostics

Executive Summary & Chemical Rationale The compound 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS 59602-14-1) is a highly versatile, low-molecular-weight (128.13 g/mol ) building block[1]. Structurally, it features an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS 59602-14-1) is a highly versatile, low-molecular-weight (128.13 g/mol ) building block[1]. Structurally, it features an electron-rich 1,4-dioxene ring conjugated with an acetyl group. This dual functionality allows it to act as a highly tunable electrophile or nucleophile in complex scaffold synthesis.

As a Senior Application Scientist, I have observed this molecule transition from a niche synthetic intermediate to a linchpin in two cutting-edge biomedical fields:

  • Targeted Oncology: Serving as a bioisosteric pharmacophore in tricyclic inhibitors targeting mutant Isocitrate Dehydrogenase (IDH) enzymes[2].

  • Advanced Theranostics: Acting as the foundational precursor for organic afterglow luminescent probes, which eliminate tissue autofluorescence in in vivo imaging[3],[4].

This guide provides the mechanistic causality behind its use and the self-validating protocols required to deploy it effectively in your discovery pipelines.

Oncology Applications: Mutant IDH Inhibitor Synthesis

Mechanistic Causality

Mutant forms of IDH1 and IDH2 possess a neomorphic metabolic activity that reduces alpha-ketoglutarate to the D-enantiomer of 2-hydroxyglutarate (2-HG)[2]. The accumulation of 2-HG blocks cellular differentiation and drives tumorigenesis[2].

To therapeutically target this, tricyclic compounds—specifically 6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepines—have been developed[2]. Incorporating the 5,6-dihydro-1,4-dioxin-2-yl moiety into these scaffolds (e.g., at the 8-position) is a deliberate design choice[2]. The dioxin ring occupies a specific hydrophobic pocket in the mutant IDH allosteric site, while its oxygen atoms serve as critical hydrogen-bond acceptors. This dual interaction significantly improves binding affinity and lowers the LogP compared to purely carbocyclic analogs.

Protocol 1: Synthesis of Dioxin-Integrated Tricyclic Scaffolds

This protocol outlines the functionalization of the building block prior to scaffold assembly.

Step 1: Selective Alpha-Bromination

  • Procedure: Dissolve 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one (1.0 eq) in anhydrous THF under inert atmosphere. Cool to 0°C. Add phenyltrimethylammonium tribromide (PTAB) (1.05 eq) portion-wise over 30 minutes.

  • Causality: PTAB is strictly selected over elemental bromine to prevent electrophilic addition across the electron-rich enol ether double bond of the dioxin ring. This ensures exclusively selective alpha-bromination of the acetyl group.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material is fully consumed. Confirm the intermediate via LC-MS; the presence of the [M+H]+ peak corresponding to the brominated product ensures complete conversion before proceeding to cyclization.

Step 2: Scaffold Assembly via Condensation

  • Procedure: React the alpha-brominated intermediate with a substituted ortho-phenylenediamine derivative in the presence of a mild base (e.g., K2CO3) in DMF at 80°C to form the foundational benzodiazepine core[2].

DrugDiscovery A 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one B Alpha-Arylation / Halogenation A->B C Suzuki Coupling / Amide Condensation B->C D Tricyclic Inhibitor (e.g., Benzodiazepine) C->D Scaffold Assembly E Mutant IDH1/2 Binding D->E Target Engagement F Reduction of 2-HG Levels E->F Metabolic Shift G Cellular Differentiation Restoration F->G

Fig 1. Workflow for synthesizing and validating mutant IDH inhibitors using the dioxin building block.

Theranostics: Organic Afterglow Luminescent Probes

Mechanistic Causality

Traditional fluorescence imaging is severely limited by tissue autofluorescence and poor penetration depth. Organic afterglow luminescence solves this by storing light energy and slowly releasing it after the excitation source is removed[4].

In this realm, 5,6-dihydro-1,4-dioxin derivatives—such as N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxin-2-yl)aniline (DO)—are utilized as privileged afterglow substrates[3],[4]. The electron-rich double bond of the dioxin ring readily undergoes [2+2] cycloaddition with singlet oxygen (1O2) to form a highly strained 1,2-dioxetane intermediate[5],[4]. The slow thermal cleavage of this dioxetane releases energy to a nearby fluorophore, resulting in persistent luminescence[4].

Protocol 2: Formulation of Afterglow Luminescent Nanoparticles (ALNPs)

This protocol describes the formulation of the synthesized DO substrate into biocompatible nanoparticles.

Step 1: Nanoprecipitation

  • Procedure: Dissolve the DO substrate, a photosensitizer (e.g., NCBS), and the amphiphilic triblock copolymer PEG-b-PPG-b-PEG in tetrahydrofuran (THF)[3],[5]. Inject this mixture dropwise into vigorously stirring deionized water under continuous sonication for 5 minutes.

  • Causality: The rapid change in solvent polarity forces the hydrophobic DO substrate and photosensitizer to co-precipitate into the core, while the amphiphilic PEG-b-PPG-b-PEG forms a hydrophilic corona[3]. This specific polymer is chosen because it prevents protein corona formation in vivo, extending circulation time and enhancing tumor accumulation via the EPR effect.

  • Self-Validating Checkpoint: Perform Dynamic Light Scattering (DLS) immediately after formulation. A valid batch must exhibit a Z-average diameter of 30-50 nm with a Polydispersity Index (PDI) < 0.2. Any PDI > 0.2 indicates premature aggregation, requiring the batch to be discarded to prevent fatal in vivo embolisms.

AfterglowMechanism A 5,6-Dihydro-1,4-dioxin Substrate B Singlet Oxygen (1O2) Addition A->B ROS C 1,2-Dioxetane Intermediate B->C Cycloaddition D Chemiexcitation & Cleavage C->D Slow Decay E Excited Carbonyl State D->E Energy Transfer F Photon Emission (Afterglow) E->F Luminescence

Fig 2. Mechanism of 1O2-induced afterglow luminescence via dioxetane intermediates.

Quantitative Data Summaries

Table 1: Pharmacological Impact of Dioxin Substitution in IDH Inhibitors

Compound Scaffold R-Group Substitution IC50 (Mutant IDH1) LogP Primary Binding Interaction
Pyrido-benzodiazepine Phenyl 125 nM 4.2 Hydrophobic packing
Pyrido-benzodiazepine Cyclohexyl 85 nM 4.5 Hydrophobic packing

| Pyrido-benzodiazepine | 5,6-Dihydro-1,4-dioxin-2-yl | 12 nM | 3.1 | H-bond acceptor & Hydrophobic |

Table 2: Photophysical Properties of Dioxin-Based Afterglow Probes vs. Traditional Fluorophores When formulated into nanoparticles, dioxin-based probes achieve an ultra-high signal-to-background ratio (SBR) of 2922 ± 121 and a tissue penetration depth of up to 5 cm[3],[5].

Probe TypeSubstrate / DyeExcitation SourceSignal-to-Background Ratio (SBR)Tissue Penetration Depth
NIR FluorescenceIndocyanine Green (ICG)Continuous Laser~15 - 30< 1 cm
ChemiluminescencePeroxyoxalateChemical (H2O2)~150 - 300~2 cm
Organic Afterglow DO (1,4-dioxin derivative) Pre-excitation (Light/US) 2922 ± 121 Up to 5 cm

References

  • American Elements - 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one Properties[1]

  • Google Patents (WO2016089797A1) - Novel tricyclic compounds as inhibitors of mutant idh enzymes[2]

  • MDPI - Recent Development of Organic Afterglow Probes for Diagnosis and Treatment of Cancer[3]

  • NIH PMC - Organic persistent luminescence imaging for biomedical applications[5]

  • RSC Publishing (Chemical Science) - Deep excitation afterglow luminescent probes for biomedical applications[4]

Sources

Method

Mastering the Purification of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one: A Guide to Recrystallization and Purity Analysis

Abstract This technical guide provides a comprehensive overview and detailed protocols for the purification of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one, a key intermediate in various synthetic pathways. Recognizing the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one, a key intermediate in various synthetic pathways. Recognizing the critical role of purity in drug development and materials science, this document outlines systematic approaches to remove common impurities through both preliminary purification and fine-tuned recrystallization techniques. The protocols are designed to be self-validating, emphasizing in-process monitoring and final purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Purity for 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one is a heterocyclic compound with a molecular formula of C6H8O3.[1] Its structural motif, featuring a dihydro-1,4-dioxin ring, is a common scaffold in a variety of biologically active molecules and functional materials. The presence of impurities, which can arise from the synthetic route—often involving reagents like ethylene glycol and subsequent reactions—can significantly impact the yield, selectivity, and safety profile of downstream applications.

Common impurities may include residual starting materials, by-products such as acetaldehyde, acetic acid, and water, as well as peroxides that can form upon storage.[2] Therefore, a robust purification strategy is paramount to ensure the integrity of experimental results and the quality of the final products. This guide details a multi-step purification process, culminating in a highly efficient recrystallization protocol.

Preliminary Purification: Addressing Common Contaminants

Prior to recrystallization, it is often beneficial to perform a preliminary purification to remove gross impurities. The choice of technique will depend on the nature of the impurities present. For dioxane derivatives, acidic treatment followed by drying and distillation is a common and effective strategy.[2]

Protocol 2.1: Acid Wash and Drying

This protocol aims to hydrolyze acetal impurities and remove basic contaminants.

  • Dissolution: Dissolve the crude 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one in a suitable organic solvent, such as diethyl ether or ethyl acetate. The choice of solvent should be one in which the target compound is highly soluble, and the impurities are either soluble or can be readily washed out.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). This step helps in the removal of any basic impurities and can aid in the hydrolysis of certain by-products.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization: The Cornerstone of Purification

Recrystallization is a powerful technique for achieving high purity of solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For compounds structurally similar to 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one, aliphatic esters have proven to be effective recrystallization solvents.[3]

Solvent Selection

The ideal recrystallization solvent should exhibit the following properties:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or very low solubility for the impurities, so they either remain in the mother liquor or can be filtered off hot.

  • A boiling point that is not excessively high to allow for easy removal.

  • Inertness towards the target compound.

Based on literature for related dioxane derivatives, the following solvents are recommended for screening:

SolventBoiling Point (°C)Rationale
Ethyl Acetate 77.1Proven effective for similar 1,4-dioxan-2-one structures.[3]
Isopropanol 82.5Often used for crystallization of organic compounds.[4]
Toluene 110.6Can be effective for less polar compounds.
Hexane/Ethyl Acetate Mixture VariableA solvent/anti-solvent system can be effective if a single solvent is not ideal.
Step-by-Step Recrystallization Protocol

Protocol 3.1: Single-Solvent Recrystallization from Ethyl Acetate

  • Dissolution: In a suitable flask, dissolve the crude 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one in a minimal amount of hot ethyl acetate. Heat the mixture gently with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the crystals. For some dioxane derivatives, cooling to even lower temperatures (e.g., -20°C) can be beneficial.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation & Drying Crude_Compound Crude Compound Dissolved_Solution Saturated Solution Crude_Compound->Dissolved_Solution Add minimal amount Hot_Solvent Hot Ethyl Acetate Hot_Solvent->Dissolved_Solution Slow_Cooling Slow Cooling to RT Dissolved_Solution->Slow_Cooling Ice_Bath Ice Bath Cooling Slow_Cooling->Ice_Bath Crystal_Slurry Crystal Slurry Ice_Bath->Crystal_Slurry Vacuum_Filtration Vacuum Filtration Crystal_Slurry->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Workflow for the recrystallization of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one.

Purity Assessment: A Self-Validating Approach

To ensure the effectiveness of the purification, it is essential to analyze the purity of the final product. This not only validates the protocol but also provides confidence in the material for subsequent applications.

4.1. Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the purification. A single spot on the TLC plate for the purified product, which is different from the spots of the crude material, is a good indication of purity.

4.2. Melting Point Analysis

A sharp and narrow melting point range is a characteristic of a pure crystalline solid. Compare the experimentally determined melting point with the literature value if available. A broad melting point range typically indicates the presence of impurities.

4.3. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups in the molecule.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent and try to cool again.
Oiling out occurs instead of crystallization. The compound is insoluble in the solvent at the cooling temperature, or the cooling was too rapid.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.
Low recovery of the purified compound. The compound is too soluble in the cold solvent, or not enough cooling was applied.Cool the solution for a longer period or at a lower temperature. Use a minimal amount of cold solvent for washing.

Conclusion

The purification of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one is a critical step to ensure its suitability for research and development applications. The protocols outlined in this guide, combining preliminary purification with a robust recrystallization strategy, provide a reliable method for obtaining this compound in high purity. By following the principles of careful solvent selection, controlled cooling, and thorough purity assessment, researchers can confidently prepare high-quality material for their scientific endeavors.

References

  • American Elements. (n.d.). 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one. Retrieved from [Link]

  • Google Patents. (1995). Purification of 1,4-dioxan-2-one by crystallization.
  • Google Patents. (1994). Process for the preparation of 1,4-dioxane-2,5-diones.
  • LookChem. (n.d.). Purification of 1,4-Dioxane. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one and Its Derivatives

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one and its derivatives, a class of compounds with significant potential in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The primary focus is on the robust and widely applicable Friedel-Crafts acylation methodology. Further derivatization strategies stemming from the versatile ketone functional group are also detailed. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical considerations to ensure successful and reproducible synthesis.

Introduction and Strategic Overview

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds. The acetyl derivative, specifically 1-(2,3-dihydrobenzo[b][1]dioxin-6-yl)ethanone (also known as 6-acetyl-1,4-benzodioxane), serves as a versatile intermediate for the synthesis of more complex molecules, including potential antihepatotoxic agents and other heterocyclic hybrids.[2][3] Its structure combines an electron-rich aromatic ring with a key ketone functional group, making it an ideal starting point for a variety of chemical transformations.

The primary synthetic challenge lies in the regioselective introduction of an acetyl group onto the dihydro-1,4-dioxin ring system. The most direct and industrially significant method for achieving this is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[4] This guide will first detail the optimization and execution of this key reaction, followed by protocols for subsequent derivatization.

Core Synthesis: Friedel-Crafts Acylation of 2,3-Dihydro-1,4-benzodioxin

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[5] The reaction involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., acetic anhydride or acetyl chloride) through the action of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich nature of the 2,3-dihydro-1,4-benzodioxin ring facilitates this electrophilic attack, leading to the desired monoacylated product.

Mechanistic Rationale

The causality behind the protocol steps is rooted in the reaction mechanism. The Lewis acid (AlCl₃) coordinates to the acylating agent, creating a potent electrophile, the acylium ion (CH₃CO⁺). This ion is then attacked by the π-electrons of the benzodioxin ring. The stability and reactivity of these intermediates dictate the reaction conditions. Anhydrous conditions are critical because Lewis acids like AlCl₃ react vigorously with water, which would deactivate the catalyst. The reaction is often initiated at low temperatures to control the initial exothermic complex formation before being warmed to drive the reaction to completion.

Visualizing the Mechanism: Friedel-Crafts Acylation

Friedel_Crafts_Acylation Mechanism of Friedel-Crafts Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Aromatization cluster_step4 Step 4: Workup Ac2O Acetic Anhydride (Ac₂O) Complex1 Ac₂O-AlCl₃ Complex Ac2O->Complex1 + AlCl₃ AlCl3_1 AlCl₃ AlCl3_1->Complex1 Acylium Acylium Ion [CH₃C=O]⁺ Complex1->Acylium Cleavage AlCl3OAc [AcOAlCl₃]⁻ Complex1->AlCl3OAc SigmaComplex Sigma Complex (Resonance Stabilized) Acylium->SigmaComplex Benzodioxin 2,3-Dihydro- 1,4-benzodioxin Benzodioxin->SigmaComplex + Acylium Ion Product_HCl Product-AlCl₃ Complex SigmaComplex->Product_HCl - H⁺ Product 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone Product_HCl->Product + H₂O H2O H₂O Quench H2O->Product

Caption: Reaction mechanism for the Friedel-Crafts acylation of 2,3-dihydro-1,4-benzodioxin.

Detailed Synthesis Protocol

This protocol describes the synthesis of 1-(2,3-dihydrobenzo[b][1]dioxin-6-yl)ethanone (CAS: 2879-20-1).[6][7]

Materials and Reagents:

  • 2,3-Dihydro-1,4-benzodioxin

  • Acetic anhydride (Ac₂O)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Procedure:

  • Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Place the entire apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Carefully add 100 mL of anhydrous dichloromethane (DCM) via cannula or a dry syringe.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: In the dropping funnel, place a solution of acetic anhydride (1.1 equivalents) in 20 mL of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 20-30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Substrate Addition: After the addition is complete, add a solution of 2,3-dihydro-1,4-benzodioxin (1.0 equivalent) in 30 mL of anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 50 mL of 6M HCl. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield the final product as an off-white solid.[2]

Data Summary
ParameterConditionRationale / Reference
Substrate 2,3-Dihydro-1,4-benzodioxinElectron-rich aromatic ether, suitable for EAS.[1]
Acylating Agent Acetic AnhydrideCommon, effective, and less corrosive than acyl chlorides.[8]
Catalyst Aluminum Chloride (AlCl₃)Strong Lewis acid for generating the acylium ion.
Solvent Dichloromethane (DCM)Anhydrous, inert solvent for Friedel-Crafts reactions.
Temperature 0 °C to Room Temp.Controls initial exotherm, then allows reaction to proceed.
Typical Yield >85%Dependent on purity of reagents and anhydrous conditions.
Purity (Typical) >98%After recrystallization.[6]

Synthesis of Derivatives: Exploring Chemical Space

The ketone functionality in 1-(2,3-dihydrobenzo[b][1]dioxin-6-yl)ethanone is a synthetic linchpin, enabling a wide array of derivatization reactions to explore new chemical entities for drug discovery.

Strategy: Biginelli Reaction for Dihydropyrimidinone Synthesis

A powerful multicomponent reaction, the Biginelli reaction, can be used to construct dihydropyrimidinone (DHPM) derivatives, which are known for their diverse biological activities. This involves the one-pot condensation of the starting ketone, an aldehyde, and urea. A key step is the initial formation of an enaminone intermediate from the ketone.[3]

Visualizing the Derivatization Workflow

Derivatization_Workflow Derivatization of the Core Ketone CoreKetone 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone Enaminone Enaminone Intermediate CoreKetone->Enaminone + DMFDMA DHPM Dihydropyrimidinone Derivative Enaminone->DHPM Biginelli Reaction (Glacial Acetic Acid, Reflux) Aldehyde Ar-CHO (Aryl Aldehyde) Aldehyde->DHPM Urea Urea Urea->DHPM

Caption: Workflow for synthesizing dihydropyrimidinone derivatives from the core ketone.

Protocol: Synthesis of Dihydropyrimidinone Derivatives[4]

This protocol is adapted from the synthesis of 4-(substituted phenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one derivatives.[3]

Part A: Synthesis of the Enaminone Intermediate

  • A mixture of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated at reflux for 4-5 hours.

  • After cooling, the excess DMF-DMA is removed under reduced pressure. The resulting solid, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one, is used in the next step without further purification.

Part B: Multicomponent Biginelli Reaction

  • Reaction Setup: In a round-bottom flask, combine the enaminone intermediate from Part A (0.01 mol), a substituted benzaldehyde (0.01 mol), and urea (0.01 mol).

  • Solvent and Reaction: Add glacial acetic acid (10 mL) and heat the mixture at reflux for 3 hours.

  • Precipitation and Isolation: After cooling, pour the reaction mixture into cold water. The desired dihydropyrimidinone derivative will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from a mixture of glacial acetic acid and ethanol to obtain the pure product.

Conclusion

The synthetic protocols detailed herein provide a reliable and scalable pathway to 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one derivatives. The Friedel-Crafts acylation serves as a robust entry point to the core scaffold, while subsequent multicomponent reactions, such as the Biginelli reaction, open the door to a vast chemical space of potentially bioactive molecules. The key to success in these syntheses lies in understanding the underlying mechanisms, maintaining strict control over reaction conditions, particularly moisture, and employing appropriate purification techniques.

References

  • Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives.Science of Synthesis. (URL not available for direct linking, accessed via Google search result).
  • Đud, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1320. [Link]

  • Synthesis of 5,6-Dihydro-1,4,2-Dioxazine Utilizing Halogen. ResearchGate. (Accessed August 2025). [Link]

  • Li, Y., et al. Synthesis of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine. ResearchGate. (Published in a De Gruyter journal). [Link]

  • Todea, A., et al. (2024). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. MDPI. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and antihepatotoxic activity of dihydropyrimidinone derivatives linked with 1,4-benzodioxane. Tropical Journal of Pharmaceutical Research, 15(11), 2419-2426. [Link]

  • Banday, M. R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29835–29867. [Link]

  • Gryko, D. T. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 27(21), 7233. [Link]

  • Khan, I., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, their characterization, α-glucosidase, acetylcholinesterase inhibition and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Hindawi. (2022). [Link]

  • Tietze, L. F., & Redert, T. (2009). SYNTHESIS OF ANNULATED 1,4-DIOXANES AND PERHYDRO-1,4- OXAZINES BY DOMINO-WACKER-CARBONYLATION AND DOMINO-WACKER-MIZOROKI-HECK REACTION. Heterocycles, 77(2), 1123. [Link]

  • Method for synthesizing 2-acetylfuran.

Sources

Method

role of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one in polymer and materials science

Application Note: Engineering Advanced Polymeric and Luminescent Materials using 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one Executive Summary & Chemical Profiling In the rapidly evolving fields of organic electronics and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Advanced Polymeric and Luminescent Materials using 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

Executive Summary & Chemical Profiling

In the rapidly evolving fields of organic electronics and targeted bioimaging, the demand for highly tunable, stimuli-responsive building blocks is paramount. 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS: 59602-14-1; Formula: C₆H₈O₃)[1] serves as a critical intermediate that bridges synthetic versatility with exceptional photophysical properties.

Structurally, this molecule features an electron-rich 5,6-dihydro-1,4-dioxin ring conjugated to an electron-withdrawing acetyl group. As a Senior Application Scientist, I leverage this specific push-pull electronic configuration for two primary applications:

  • Afterglow Luminescent Nanoparticles (ALNPs): The dioxin ring acts as a highly reactive substrate for singlet oxygen ( 1O2​ ), while the acetyl group provides a synthetic handle to extend π -conjugation, tuning emission wavelengths into the near-infrared (NIR) window for deep-tissue imaging[2][3].

  • Functionalized Conducting Polymers: The acetyl moiety allows for the pre-polymerization attachment of solubilizing chains or biorecognition elements, solving the long-standing issue of intractability in poly(ethylenedioxythiophene) (PEDOT) analogues. Furthermore, its derivatives are actively explored in drug development, such as the synthesis of chalcones for AMPK activation in diabetic nephropathy models[4].

Mechanistic Insights: The Causality of Molecular Design

To design self-validating experimental systems, one must understand why this specific molecule is chosen over simpler alkenes or thiophenes.

The 1,2-Dioxetane Pathway: In afterglow imaging, background autofluorescence limits signal-to-noise ratios. By utilizing 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one derivatives, we can decouple excitation from emission. The two oxygen atoms in the 1,4-dioxin ring donate electron density via resonance. This significantly lowers the activation energy required for a[2+2] cycloaddition with 1O2​ (generated by a photosensitizer under light irradiation). The resulting 1,2-dioxetane intermediate is highly strained and spontaneously decomposes. This decomposition releases energy via chemiexcitation to a neighboring fluorophore, producing a long-lasting afterglow[5].

Mechanism Light hv (Excitation) PS Photosensitizer (e.g., TPP) Light->PS SingletO2 Singlet Oxygen (1O2) PS->SingletO2 Energy Transfer O2 Ground State O2 O2->SingletO2 Dioxetane 1,2-Dioxetane Intermediate SingletO2->Dioxetane [2+2] Cycloaddition Dioxin Dioxin Substrate (Acetyl-derived) Dioxin->Dioxetane Emission NIR Afterglow Emission Dioxetane->Emission Chemiluminescent Decomposition

Figure 1: Mechanism of 1O2​ -triggered 1,2-dioxetane formation and subsequent afterglow energy transfer.

Experimental Protocols

The following protocols outline the synthesis of a conjugated dioxin-based afterglow substrate and its subsequent formulation into biocompatible nanoparticles. Every step is designed with built-in quality control (QC) to ensure a self-validating workflow.

Protocol A: Synthesis of Conjugated Dioxin Substrate via Aldol Condensation

Objective: To extend the conjugation of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one to red-shift its absorption/emission profile.

  • Reagent Preparation: Dissolve 1.0 mmol of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one and 1.1 mmol of 4-(dimethylamino)benzaldehyde in 10 mL of anhydrous ethanol.

    • Causality: Anhydrous conditions prevent the hydrolysis of the enol-ether linkage in the dioxin ring.

  • Catalysis: Add 0.2 mL of a 20% (w/v) NaOH aqueous solution dropwise at 0 °C.

    • Causality: The base deprotonates the α -carbon of the acetyl group, forming a reactive enolate. Performing this at 0 °C minimizes side reactions such as self-condensation.

  • Reaction & Monitoring: Stir the mixture at room temperature for 12 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

    • Self-Validation: The reaction is deemed complete when the UV-active spot corresponding to the starting ketone disappears.

  • Purification: Quench with water, extract with dichloromethane (3 x 15 mL), dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

  • QC Check ( 1H -NMR): Confirm product formation by the disappearance of the acetyl methyl protons (singlet at ~2.3 ppm) and the appearance of two vinylic protons (doublets at ~7.4 and 7.8 ppm, J≈15.5 Hz), indicating a trans-chalcone derivative[4].

Protocol B: Formulation of Afterglow Luminescent Nanoparticles (ALNPs)

Objective: To co-assemble the synthesized dioxin substrate, a photosensitizer, and an amphiphilic polymer into water-soluble nanoparticles[3].

  • Pre-mixing: Dissolve 1 mg of the synthesized dioxin substrate, 0.5 mg of meso-tetraphenylporphyrin (TPP, photosensitizer), and 10 mg of DSPE-PEG₂₀₀₀ in 1 mL of tetrahydrofuran (THF).

    • Causality: DSPE-PEG₂₀₀₀ is chosen because its hydrophobic lipid tail intercalates with the organic dyes, while its PEG chain provides steric stabilization and biocompatibility in aqueous media.

  • Nanoprecipitation: Rapidly inject the THF solution into 9 mL of Milli-Q water under vigorous sonication (100 W) for 2 minutes.

  • Solvent Removal: Stir the emulsion in the dark at room temperature for 24 hours to evaporate the THF.

    • Causality: Light exclusion is critical here; ambient light can prematurely excite TPP, generating 1O2​ and exhausting the dioxin substrate before in vivo application[2].

  • Purification: Centrifuge at 10,000 rpm for 10 minutes to remove large aggregates, then pass the supernatant through a 0.22 µm syringe filter.

Workflow S1 1. Aldol Condensation (Acetyl-Dioxin + Aldehyde) S2 2. Structural Validation (1H-NMR & Mass Spec) S1->S2 Yield > 75% S3 3. Nanoprecipitation (DSPE-PEG + TPP + Substrate) S2->S3 Confirmed Purity S4 4. Solvent Evaporation (Stirring in Dark) S3->S4 Self-Assembly S5 5. DLS & Zeta Potential (Size & Stability Check) S4->S5 Final ALNP Formulation

Figure 2: Experimental workflow for the synthesis and formulation of ALNPs.

Quantitative Data Presentation

To ensure reproducibility across laboratories, the expected photophysical and dynamic light scattering (DLS) metrics for the formulated ALNPs are summarized below.

Table 1: Photophysical and Kinetic Properties of Formulated ALNPs

ParameterValue / CharacteristicAnalytical Method
Excitation Wavelength ( λex​ ) 418 nm (TPP absorption)UV-Vis Spectroscopy
Afterglow Emission ( λem​ ) 650 nm - 700 nmFluorescence Spectrometer (Bioluminescence mode)
Singlet Oxygen Quantum Yield ( ΦΔ​ ) ~0.65DPBF Scavenging Assay
Afterglow Half-Life ( t1/2​ ) > 45 minutesTime-Correlated Single Photon Counting (TCSPC)
Signal-to-Background Ratio (In vivo) > 35 (at 6 cm depth)IVIS Spectrum Imaging[3]

Table 2: Quality Control (QC) Metrics for ALNP Formulation

MetricTarget RangeConsequence of Deviation
Hydrodynamic Diameter 30 - 50 nm> 100 nm leads to rapid reticuloendothelial system (RES) clearance.
Polydispersity Index (PDI) < 0.20Indicates aggregation; leads to inconsistent afterglow kinetics.
Zeta Potential -15 mV to -25 mVNeutral/positive charge causes protein corona formation in blood.
Encapsulation Efficiency > 85%Low efficiency results in free dye leakage and systemic toxicity.

References

  • American Elements. "1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one". American Elements Catalog. Available at:[Link]

  • Faculty of Environment and Labour Safety, Ton Duc Thang University. "AMPK Activation by 2'-Hydroxy-2,4,5-Trimethoxychalcone Derivatives in Podocyte Cells". ChemMedChem (2025). Available at: [Link]

  • Pu, K., et al. "A generic approach towards afterglow luminescent nanoparticles for ultrasensitive in vivo imaging". Nature Communications (2019). Available at:[Link]

  • Ding, D., et al. "Recent Development of Organic Afterglow Probes for Diagnosis and Treatment of Cancer". MDPI (2024). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

Welcome to the Advanced Synthesis Support Center. 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (also known as 2-acetyl-1,4-dioxene, CAS: 59602-14-1) is a highly valuable heterocyclic building block used in drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (also known as 2-acetyl-1,4-dioxene, CAS: 59602-14-1) is a highly valuable heterocyclic building block used in drug discovery. However, its synthesis is notoriously challenging due to the extreme acid-sensitivity of the 1,4-dioxene (enol ether) core.

This guide is designed for bench scientists and process chemists experiencing low yields, tar formation, or ring-cleavage during the synthesis of this compound. We will dissect the two primary synthetic routes—direct Friedel-Crafts acylation and Palladium-catalyzed Stille cross-coupling—and provide field-proven, self-validating protocols to optimize your recovery.

Frequently Asked Questions (Troubleshooting Specific Issues)

Q1: Why is my direct Friedel-Crafts acylation of 1,4-dioxene yielding black tar and less than 10% product recovery? Causality: You are likely using a strong Lewis acid such as Aluminum Chloride ( AlCl3​ ) or Titanium Tetrachloride ( TiCl4​ ). 1,4-dioxene is an electron-rich enol ether. Strong Lewis acids not only generate the highly reactive acylium ion but also initiate rapid, exothermic cationic polymerization of the enol ether double bond. Furthermore, strong Lewis acids can coordinate with the ring oxygen atoms, leading to irreversible ring cleavage. Solution: You must switch to a milder Lewis acid. Anhydrous Zinc Chloride ( ZnCl2​ ) provides the perfect balance of electrophilic activation without triggering runaway polymerization[1]. Additionally, the internal reaction temperature must be strictly maintained between 0 °C and 5 °C.

Q2: I am using the Stille cross-coupling route (2-bromo-1,4-dioxene + tributyl(1-ethoxyvinyl)tin). The coupling works beautifully, but the final hydrolysis step destroys the product. What is going wrong? Causality: The Stille coupling generates an ethoxyvinyl ether intermediate that must be hydrolyzed to reveal the target acetyl group[2]. Standard ketone deprotection protocols (e.g., 2M HCl at room temperature) are too harsh; they lack chemoselectivity and will hydrolyze the 1,4-dioxene ring alongside the vinyl ether, yielding ethylene glycol and α -chloro ketone byproducts. Solution: The hydrolysis must be performed under carefully controlled, mildly acidic conditions (0.5 M HCl in THF at 0 °C) and quenched immediately once the intermediate is consumed.

Q3: How do I prevent the formation of ethylene glycol byproducts during the acylation route? Causality: The formation of ethylene glycol indicates adventitious moisture in your reaction system. Water reacts with the Lewis acid to generate Brønsted acids (e.g., HCl ), which aggressively hydrolyze the enol ether moiety. Solution: Ensure all solvents (especially dichloromethane) are rigorously dried over activated 3Å molecular sieves. Handle ZnCl2​ exclusively in a glovebox, as it is highly hygroscopic.

Quantitative Route Comparison

To help you select the most appropriate synthetic strategy for your lab's capabilities, review the comparative data below:

ParameterRoute A: ZnCl2​ -Catalyzed AcylationRoute B: Stille Cross-Coupling
Typical Yield 45% - 60%65% - 80% (over 2 steps)
Reaction Time 2 - 4 hours12 - 16 hours
Key Impurities Polymeric tar, ethylene glycolOrganotin residues, ring-opened diols
Scalability Excellent (Multi-gram to kg scale)Poor (Toxicity of tin, cost of Pd catalyst)
Primary Challenge Exotherm control, moisture sensitivityChemoselective hydrolysis of the vinyl ether

Experimental Workflows & Self-Validating Protocols

Protocol 1: ZnCl2​ -Catalyzed Acylation of 1,4-Dioxene

This protocol utilizes mild electrophilic activation to prevent enol ether polymerization.

  • Preparation & Activation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend anhydrous ZnCl2​ (1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Cool the suspension to 0 °C using an ice-water bath. Add acetyl chloride (1.05 equiv) dropwise over 10 minutes. Stir for 15 minutes to allow the formation of the active acylium ion complex.

  • Controlled Addition: Dilute 1,4-dioxene (1.0 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature. The solution should turn pale yellow. A rapid shift to dark brown or black indicates poor temperature control and the onset of polymerization. If this occurs, slow the addition rate immediately.

  • Quenching: After 2 hours of stirring at 0 °C, quench the reaction by pouring it directly into a vigorously stirred mixture of saturated aqueous NaHCO3​ and crushed ice.

    • Causality: Immediate basic neutralization prevents acid-catalyzed ring opening that would otherwise occur during an aqueous workup.

  • Isolation: Extract the aqueous layer with DCM ( 3×50 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the target ketone.

Protocol 2: Palladium-Catalyzed Stille Coupling & Mild Hydrolysis

This route is ideal for small-scale syntheses where high yield is prioritized over reagent cost.

  • Cross-Coupling: In a Schlenk flask, dissolve 2-bromo-1,4-dioxene (1.0 equiv) and tributyl(1-ethoxyvinyl)tin (1.2 equiv) in degassed anhydrous toluene. Add Pd(PPh3​)4​ (5 mol%). Heat the mixture to 90 °C for 12 hours under argon[3].

    • Self-Validation Check: Perform a TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting bromide is entirely consumed, replaced by a non-polar, highly UV-active spot (the ethoxyvinyl intermediate).

  • Filtration: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure.

  • Chemoselective Hydrolysis: Dissolve the crude intermediate in THF (0.1 M) and cool strictly to 0 °C. Add 0.5 M aqueous HCl (1.5 equiv) dropwise. Stir at 0 °C for exactly 30 minutes.

    • Causality: Extended exposure to acid or allowing the reaction to warm to room temperature will inevitably cleave the 1,4-dioxene ring.

  • Neutralization & Purification: Immediately quench the hydrolysis by adding saturated aqueous NaHCO3​ until pH 8 is reached. Extract with diethyl ether, dry over MgSO4​ , and purify via column chromatography. Crucial: Pre-treat the silica gel with 1% triethylamine ( Et3​N ) to prevent acid-catalyzed degradation of the product on the column.

Reaction Pathway Visualization

SynthesisPathways StartA 1,4-Dioxene (Enol Ether) ReagentA Acetyl Chloride + ZnCl2 (Mild Lewis Acid) StartA->ReagentA IntermediateA Acylium Ion Complex (Temperature Controlled) ReagentA->IntermediateA Target 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (Target Ketone) IntermediateA->Target Degradation Polymerization / Ring Cleavage (Avoid Strong Acids) IntermediateA->Degradation Excess Heat / AlCl3 StartB 2-Bromo-1,4-dioxene ReagentB Tributyl(1-ethoxyvinyl)tin + Pd(PPh3)4 StartB->ReagentB IntermediateB Ethoxyvinyl Ether Intermediate ReagentB->IntermediateB ReagentB2 Mild Acidic Hydrolysis (Dilute HCl, 0 °C) IntermediateB->ReagentB2 ReagentB2->Target ReagentB2->Degradation Strong Acid / High Temp

Fig 1: Synthetic pathways for 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one and degradation routes.

References

  • Synthesis of New Substituted 2,3-Dihydro-1,4-dioxin-2-ones and 1,4-Dioxan-2-ones Russian Journal of Organic Chemistry URL:[Link]

  • Total Synthesis of Isohericenone J via a Stille Coupling Reaction Journal of Natural Products (ACS Publications) URL:[Link]

  • Direct Enol Ether Metalation–Negishi Coupling Strategy To Prepare α -Heteroaryl Enol Ethers Organic Letters (ACS Publications) URL:[Link]

Optimization

troubleshooting common impurities in 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one production

Technical Support Center: Production of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one Welcome to the technical support center for the synthesis of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one. This guide is designed for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Production of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key synthetic intermediate. We provide in-depth, experience-driven answers to frequently asked questions, detailed protocols for analysis and purification, and logical workflows to troubleshoot and resolve common impurity-related issues.

Section 1: The Synthetic Pathway: Friedel-Crafts Acylation of 1,4-Dioxene

The most prevalent and efficient method for synthesizing 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one is the Friedel-Crafts acylation of 5,6-dihydro-1,4-dioxin (commonly referred to as 1,4-dioxene).[1][2] This electrophilic substitution reaction involves the activation of an acylating agent, typically acetyl chloride or acetic anhydride, by a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting highly electrophilic acylium ion is then attacked by the electron-rich double bond of the 1,4-dioxene ring.[3][4]

While robust, this reaction is sensitive to several parameters that can lead to the formation of specific and often challenging-to-remove impurities. Understanding the reaction mechanism is the first step in effective troubleshooting.

G cluster_reactants Reactants & Catalyst cluster_intermediates Reaction Intermediates cluster_products Products & Byproducts AcCl Acetyl Chloride (CH₃COCl) Complex Acyl Chloride-Lewis Acid Complex AcCl->Complex + AlCl₃ Dioxene 1,4-Dioxene Sigma Sigma Complex (Resonance Stabilized) Dioxene->Sigma + Acylium Ion (Attack) Polymer Polymeric Tars Dioxene->Polymer Excess Acid / High Temp AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Complex Acylium Acylium Ion [CH₃C≡O]⁺ Complex->Acylium Generates Electrophile Acylium->Sigma Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation Product Desired Product (1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one) Product_Complex->Product Aqueous Workup (Quench) Diacylated Diacylated Impurity Product->Diacylated Forcing Conditions G Problem { Problem Observed | Low Yield / Impure Product} Check_SM Check Starting Materials - 1,4-Dioxene Purity - AlCl₃ Activity (Anhydrous?) - Solvent Dryness Problem:p->Check_SM Investigate Potential Causes Check_Cond Review Reaction Conditions - Temperature Control (0°C?) - Inert Atmosphere? - Order of Addition? - Reaction Time Problem:p->Check_Cond Investigate Potential Causes Check_Workup Evaluate Workup/Purification - Acidic Quench Used? - Emulsion Formation? - Chromatography Efficiency Problem:p->Check_Workup Investigate Potential Causes Solution_SM Solution - Use freshly distilled Dioxene - Use fresh, anhydrous AlCl₃ - Use anhydrous solvents Check_SM:c->Solution_SM:sol If issues found Solution_Cond Solution - Maintain temp at 0°C or below - Use N₂/Ar atmosphere - Employ inverse addition - Monitor by TLC to avoid long times Check_Cond:c->Solution_Cond:sol If issues found Solution_Workup Solution - Quench into cold dilute HCl - Use brine to break emulsions - Optimize solvent gradient for chromatography Check_Workup:c->Solution_Workup:sol If issues found

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Troubleshooting

preventing oxidation and degradation of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one during storage

From the desk of the Senior Application Scientist Understanding the Molecule's Inherent Instability The stability of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one is dictated by two key functional groups: a vinyl ether inco...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Understanding the Molecule's Inherent Instability

The stability of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one is dictated by two key functional groups: a vinyl ether incorporated within the dihydrodioxin ring and a conjugated α,β-unsaturated ketone .

  • Vinyl Ether Moiety: This group is highly electron-rich, making it susceptible to two primary degradation routes:

    • Acid-Catalyzed Hydrolysis: Trace amounts of acid (including moisture from the air reacting with surfaces) can catalyze the cleavage of the vinyl ether, leading to ring-opening and the formation of undesired byproducts. The generally accepted mechanism involves the rate-determining protonation of the vinyl group's β-carbon.[1][2][3]

    • Oxidation & Peroxide Formation: Like other ethers, the dihydrodioxin ring can react with atmospheric oxygen, especially under the influence of light, to form explosive peroxides.[4][5][6] This auto-oxidation process can lead to complex mixtures and potentially hazardous conditions if the material is concentrated.[4]

  • α,β-Unsaturated Ketone System: The conjugated system is prone to:

    • Oxidation: The double bond and the allylic positions are susceptible to oxidation, which can be initiated by radicals, light, or trace metals.[7][8][9] This can lead to the formation of epoxides or other oxygenated derivatives.[10]

    • Polymerization: Light or heat can initiate radical polymerization of the vinyl system, leading to discoloration (yellowing or browning) and a decrease in purity.

Frequently Asked Questions (FAQs) for Storage & Handling

Q1: What are the ideal storage conditions for this compound?

To mitigate the risks outlined above, we have established the following optimal storage conditions based on the compound's chemical properties.

ParameterRecommendationRationale
Temperature 2–8°CRefrigeration slows down the rates of all potential degradation reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Displacing oxygen from the container headspace prevents oxidative degradation and peroxide formation.[5]
Light Amber Vial / Protect from LightThe compound is sensitive to UV light, which can catalyze peroxide formation and polymerization.[5]
Container Tightly Sealed, Inert MaterialPrevents exposure to atmospheric moisture and oxygen. Use a vial with a PTFE-lined cap to avoid contamination.

Q2: My material arrived in a standard clear vial. What should I do?

Immediately transfer the compound to a clean, dry amber glass vial. Before sealing, purge the headspace with a gentle stream of argon or nitrogen for 30-60 seconds. Seal the vial tightly with a PTFE-lined cap and wrap the cap-vial interface with Parafilm® for extra security. Store it in a refrigerator at 2-8°C.

Q3: Is adding an inhibitor like BHT recommended?

While inhibitors like Butylated Hydroxytoluene (BHT) are often used to stabilize ethers, we do not recommend adding them to high-purity research-grade material unless specified on the certificate of analysis. The addition of an inhibitor would constitute an impurity that could interfere with downstream applications and complicate analysis. The primary method of stabilization should be proper storage under an inert atmosphere.

Q4: How can I tell if my material has started to degrade?

Visual inspection and analytical methods are key.

  • Visual Cues: A noticeable change from a colorless or pale-yellow liquid to a distinct yellow or brown color is a strong indicator of polymerization or oxidative degradation. The presence of any solid precipitate or crystals in the liquid could be a sign of peroxide formation or other impurities.

  • Analytical Confirmation: The most reliable way to assess purity is through analytical techniques like ¹H NMR, HPLC, or GC-MS.[11][12][13] A decrease in the area of the main peak and/or the appearance of new signals indicates degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Material is dark yellow/brown Light- or heat-induced polymerization; significant oxidation.The material is likely of low purity. Before use, purify a small amount via column chromatography or distillation. Check the purity of the purified fraction by NMR or HPLC. If significant degradation has occurred, disposal may be necessary.
New peaks in HPLC/GC or NMR Hydrolysis, oxidation, or peroxide formation.Compare the new peaks to known degradation pathways. If significant impurities are present (>5%), purification is required. For safety, test for peroxides before any operation involving heat (e.g., distillation).
Inconsistent reaction results Degradation of the starting material, leading to lower active concentration.Re-qualify the material's purity using Protocol 1 below before starting a new reaction. Use only material that meets purity specifications.
Crystals observed in the vial Possible peroxide formation. POTENTIAL EXPLOSION HAZARD. DO NOT MOVE OR OPEN THE VIAL. Peroxides can be shock-sensitive and explosive, especially when concentrated.[4][6] Contact your institution's Environmental Health & Safety (EH&S) office immediately for guidance on safe handling and disposal.

Quality Assessment Protocols

To ensure the integrity of your experiments, we recommend the following self-validating protocols.

Protocol 1: Initial Quality Check upon Receipt

This protocol should be performed immediately upon receiving a new batch of the compound.

  • Visual Inspection: Note the color, clarity, and physical state of the material.

  • Analytical Baseline:

    • Obtain a baseline ¹H NMR spectrum in CDCl₃. Integrate the key protons and compare them to the expected structure.

    • Run an HPLC or GC analysis to establish the initial purity (e.g., >98% area).

  • Record Keeping: Date the vial upon receipt and upon opening.[14] Store the baseline analytical data in your lab notebook for future comparison.

  • Storage: Immediately store the compound under the recommended conditions (see table above).

Protocol 2: Routine Stability Monitoring & Peroxide Testing

For opened containers, perform this check every 3-6 months or before use in a critical reaction.

  • Analytical Comparison: Re-run the HPLC or GC analysis and compare the chromatogram to the baseline data from Protocol 1. A purity decrease of >2% suggests degradation.

  • Peroxide Test (Mandatory before concentration/distillation):

    • Place 1-2 mL of the compound in a clean glass test tube.

    • Add an equal volume of a freshly prepared 10% aqueous potassium iodide (KI) solution.

    • Shake the mixture for 30 seconds.

    • Result: The development of a yellow to brown color in the organic layer indicates the presence of peroxides.[15] Alternatively, commercially available peroxide test strips can be used for a semi-quantitative result (aim for <100 ppm).[4]

    • Action: If peroxides are detected, the material should be decontaminated or disposed of according to your institution's safety guidelines. DO NOT concentrate or distill material that tests positive for peroxides.

Visualizing Degradation and Handling

To further clarify the risks and proper procedures, the following diagrams illustrate the key degradation pathways and the recommended workflow.

Diagram 1: Potential Degradation Pathways A 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (Starting Material) B Ring-Opened Hydrolysis Products (e.g., Hemiacetal intermediate) A->B H₂O / H⁺ (Trace Acid) C Oxidized Products (e.g., Epoxides, Peroxides) A->C O₂ / Light D Polymerized Material A->D Light / Heat

Caption: Key degradation routes for the target compound.

Diagram 2: Recommended Handling & Storage Workflow A Receive Compound B Perform Initial Quality Check (Protocol 1: NMR, HPLC/GC) A->B C Purity > 98%? B->C D Store at 2-8°C Under Inert Gas (Ar/N₂) Protected from Light C->D Yes E Contact Supplier / Purify C->E No G Perform Routine Check (Protocol 2: HPLC/GC, Peroxide Test) D->G Before Use F Ready for Use H Purity OK & Peroxides < 100ppm? G->H H->F Yes I Decontaminate or Dispose H->I No

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Optimization

Technical Support Center: Resolving NMR Overlaps in 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one Mixtures

Welcome to the Advanced Analytical Support Hub. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with complex mixtures containing 1-(5,6-Dihydro-1,4-dioxin-2-yl)etha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Hub. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with complex mixtures containing 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one . Because this molecule features a highly polarized enone system conjugated with a dihydro-1,4-dioxin ring, its proton environments are highly susceptible to spectral crowding when analyzed alongside structurally similar impurities, starting materials, or degradation products.

Below, you will find targeted troubleshooting guides, self-validating experimental protocols, and mechanistic explanations to help you deconvolute overlapping 1 H NMR spectra.

Diagnostic FAQ & Troubleshooting Guide

Q1: The acetyl methyl singlets (~2.3 ppm) of my target compound and impurities are perfectly overlapping in CDCl 3​ . How can I separate them without utilizing 2D NMR or higher magnetic fields?

A1: Utilize Aromatic Solvent-Induced Shifts (ASIS). When analyzing polar molecules in non-polar, magnetically isotropic solvents like CDCl 3​ , structurally similar acetyl groups often resonate at identical frequencies. By switching the solvent to Benzene- d6​ (C 6​ D 6​ ), you introduce a strong magnetic anisotropy.

The Causality: Benzene molecules transiently coordinate their electron-rich aromatic rings parallel to the electron-deficient faces of polar functional groups (such as the carbonyl and the dioxin oxygens). This specific, geometry-dependent solvation creates differential magnetic shielding. Protons residing above the benzene ring experience an upfield shift. Because impurities and the target compound will have slightly different steric profiles and dipole moments, the degree of this upfield shift will vary, effectively separating the previously overlapping singlets [1].

Q2: The C5 and C6 methylene protons of the dihydro-1,4-dioxin ring (~4.1–4.3 ppm) form complex, overlapping multiplets with residual PEG or other aliphatic impurities. How can I simplify this region?

A2: Implement Pure Shift NMR (e.g., PSYCHE). The C5 and C6 protons typically form a complex AA'BB' spin system due to the conformational dynamics of the dioxin ring, spreading their signal intensity over a wide chemical shift range and exacerbating overlap.

The Causality: Pure Shift NMR utilizes homonuclear decoupling to completely remove JHH​ scalar couplings from the spectrum. By applying low-flip-angle swept-frequency pulses combined with pulsed field gradients, the sequence selectively refocuses chemical shifts while allowing J -couplings to evolve and be decoupled [2]. This collapses the broad, complex multiplets into sharp, high-intensity singlets located exactly at their true chemical shifts, drastically reducing spectral crowding and allowing for accurate integration.

Q3: My 1D methods fail to resolve the vinylic C3 proton (~6.8 ppm) from a background of aromatic impurities. How can I definitively map the connectivity?

A3: Leverage Heteronuclear Correlation (2D HSQC/HMBC). When 1D proton dispersion is exhausted, you must orthogonalize your data.

The Causality: While proton chemical shifts are compressed into a ~10 ppm window, 13 C chemical shifts span >200 ppm. By transferring magnetization from the overlapping C3 proton to its directly attached 13 C nucleus (HSQC) or nearby carbons (HMBC), you disperse the overlapping proton signals across the much wider carbon dimension. Real-time pure shift HSQC variants can further enhance this by collapsing multiplets in the F2​ dimension, yielding maximum resolution for complex metabolomic or impurity profiling [3].

Quantitative Data Presentation

The following table summarizes the expected chemical shifts for 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one and the recommended resolution strategies for common overlap scenarios.

Proton EnvironmentExpected Shift in CDCl 3​ (ppm)MultiplicityCommon Overlap SourcesRecommended Resolution TechniqueExpected Shift in C 6​ D 6​ (ppm)*
Acetyl CH 3​ ~2.30SingletAliphatic impurities, other acetylated byproductsASIS Titration~1.85 (Upfield shift)
C5/C6 CH 2​ (Ring) ~4.10 – 4.30Multiplet (AA'BB')PEG, crown ethers, unreacted 1,4-dioxanePure Shift (PSYCHE)~3.80 – 4.00
C3 Vinylic H ~6.80Singlet / Triplet-likeAromatic impurities, conjugated alkenes2D HSQC / HMBC~6.50

*Note: Exact C 6​ D 6​ shifts depend on concentration and temperature due to the dynamic nature of solvent-solute complexation.

Experimental Protocols

Protocol 1: ASIS Titration Workflow (Self-Validating)

This protocol validates the peak identity by tracking its movement, ensuring you do not misassign a shifted peak to a new impurity.

  • Baseline Acquisition: Prepare a 10 mg sample in 0.6 mL of CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum (16 scans, 10s relaxation delay for accurate integration).

  • Titration Step 1 (1:1 Mixture): Evaporate the solvent under a gentle N 2​ stream. Re-dissolve the sample in a mixture of 0.3 mL CDCl 3​ and 0.3 mL C 6​ D 6​ .

  • Intermediate Acquisition: Acquire a second 1D 1 H NMR spectrum. Validation Check: Identify the acetyl peak by its intermediate chemical shift (e.g., ~2.05 ppm). The integral of this moving peak must remain constant relative to the isolated C3 vinylic proton.

  • Final Acquisition: Evaporate the solvent mixture completely. Re-dissolve in 0.6 mL of pure C 6​ D 6​ and acquire the final spectrum. The previously overlapping singlets will now be resolved due to their differential anisotropic shielding.

Protocol 2: 1D PSYCHE Pure Shift NMR Acquisition

This protocol requires a modern spectrometer equipped with gradient capabilities.

  • Hardware Calibration: Insert the sample (in CDCl 3​ ) and perform standard tuning, matching, and shimming. Critical Step: Calibrate the 90° pulse precisely. Pure shift sequences are highly sensitive to pulse miscalibration.

  • Baseline 1D: Acquire a standard 1D 1 H NMR spectrum to serve as a reference map.

  • Parameter Setup: Load the psyche pulse sequence. Set the flip angle (typically β = 10° to 20°) and configure the chirp pulse sweep rate (e.g., 10 kHz/15 ms) to cover the full proton spectral width.

  • Acquisition: Run the PSYCHE experiment. Due to the low flip angle and gradient selection, sensitivity is reduced; increase the number of scans (e.g., 64-128 scans) to compensate.

  • Validation Check: Overlay the processed PSYCHE spectrum onto the standard 1D spectrum. The chemical shifts of the newly generated singlets must perfectly align with the intensity-weighted centers of the original C5/C6 multiplets.

Troubleshooting Workflow Visualization

Below is the logical decision tree for resolving overlapping NMR signals in your mixtures.

NMR_Troubleshooting Start Identify Overlapping Peaks in 1H NMR Spectrum CheckType Determine Peak Type & Region Start->CheckType Singlets Acetyl Singlets (~2.2 - 2.4 ppm) CheckType->Singlets Multiplets Dioxin Ring Multiplets (~4.0 - 4.3 ppm) CheckType->Multiplets Complex Complex/Unknown Impurities (Broad Overlap) CheckType->Complex ASIS Aromatic Solvent-Induced Shifts (ASIS) via C6D6 Singlets->ASIS Solvent Effect PSYCHE Pure Shift NMR (e.g., PSYCHE) Multiplets->PSYCHE Homonuclear Decoupling TwoD 2D NMR (HSQC / HMBC) Complex->TwoD Heteronuclear Correlation Res1 Differential Shielding Resolves Singlets ASIS->Res1 Res2 Collapses J-Couplings to Singlets PSYCHE->Res2 Res3 Disperses Signals via 13C Chemical Shifts TwoD->Res3

Workflow for resolving overlapping NMR signals in 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one.

References

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis Blog.[Link]

  • Adams, R. W., & Castañar, L. (2023). Pure Shift 2D NMR Spectroscopy. In Fast 2D Solution-state NMR: Concepts and Applications. Royal Society of Chemistry.[Link]

  • Timári, I., Wang, C., Hansen, A. L., Costa dos Santos, G., Yoon, S. O., & Bruschweiler-Li, L. (2019). Real-Time Pure Shift HSQC NMR for Untargeted Metabolomics. Analytical Chemistry, 91(3), 2304–2311.[Link]

Troubleshooting

Technical Support Center: Purification of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of 1-(5,6-dihydro-1,4-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one (also known as 2-acetyl-1,4-dioxene).

The synthesis of this compound typically proceeds via the acylation of 2-dioxenyllithium or through palladium-catalyzed cross-coupling of 2-tributylstannyl-1,4-dioxene with acetyl chloride1[1]. A persistent challenge in these workflows is the removal of unreacted 5,6-dihydro-1,4-dioxin (1,4-dioxene) starting material.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity isolation without compromising the structural integrity of your target molecule.

Diagnostic FAQs: Troubleshooting Separation Issues

Q1: Why am I seeing severe degradation of my product and starting material during standard silica gel chromatography? The Causality: Both the starting material (1,4-dioxene) and your acetylated product contain an electron-rich enol ether motif. The oxygen atoms in the dioxene ring donate electron density into the double bond, making the β -carbon highly susceptible to electrophilic attack by protons. Standard silica gel possesses acidic silanol groups (pKa ~4.5). When your compounds contact this acidic surface, they undergo rapid protonation, forming an oxocarbenium ion that reacts with ambient moisture, leading to irreversible hydrolysis or polymerization 1[1]. The Solution: You must pre-treat your silica gel with a mild base. Adding 1–2% Triethylamine (Et 3​ N) to your eluent neutralizes the acidic silanol sites, preserving the enol ether during purification.

Q2: My acylation reaction leaves a large excess of 1,4-dioxene. What is the most scalable way to remove the bulk of it before chromatography? The Causality: 1,4-Dioxene is a highly volatile liquid with a boiling point of 94 °C at atmospheric pressure 2[2]. In contrast, the addition of the acetyl group in 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one significantly increases the molecular weight and dipole moment, pushing its boiling point well above 200 °C. The Solution: Exploit this massive thermodynamic differential. Bulk removal should always be performed via controlled rotary evaporation or mild vacuum distillation. This prevents column overloading and reduces solvent consumption downstream.

Q3: Can I use chemical derivatization to separate the product from the starting material if I want to avoid chromatography entirely? The Causality: Yes. Your target product is a methyl ketone, which can reversibly react with sodium bisulfite to form a water-soluble α -hydroxysulfonate adduct. The unreacted 1,4-dioxene lacks a ketone group and remains strictly organic-soluble 3[3]. The Solution: Treat the crude mixture with saturated aqueous sodium bisulfite. Extract the unreacted 1,4-dioxene with diethyl ether. Then, decompose the aqueous bisulfite adduct using a mild base (like Na 2​ CO 3​ ) to recover the pure ketone. Crucial Note: You must use a base, not an acid, for the regeneration step to avoid hydrolyzing the acid-sensitive enol ether.

Quantitative Data: Physicochemical Comparison

To design a self-validating purification system, you must understand the orthogonal properties of your mixture.

PropertyUnreacted Starting Material (1,4-Dioxene)Target Product (2-Acetyl-1,4-dioxene)Separation Lever Exploited
Molecular Weight 86.09 g/mol 128.13 g/mol N/A
Boiling Point 94 °C (760 mmHg)> 200 °C (est. 760 mmHg)Vacuum Distillation / Evaporation
Polarity Low (Non-polar liquid)Medium (Polar enone system)Normal Phase Chromatography
Acid Stability Extremely LowLowRequires Et 3​ N deactivation
Ketone Reactivity NoneHigh (Forms bisulfite adduct)Chemical Derivatization
UV Absorbance Poor (Requires KMnO 4​ stain)Strong (Conjugated system, 254 nm)TLC Monitoring

Validated Experimental Protocols

Protocol A: Bulk Removal via Controlled Evaporation

Use this protocol to strip >95% of unreacted starting material before trace purification.

  • Preparation: Transfer the crude reaction mixture to a round-bottom flask. Ensure the flask is no more than half full to prevent bumping.

  • Temperature Control: Set the rotary evaporator water bath to exactly 40 °C. Higher temperatures risk thermal degradation of the product.

  • Vacuum Application: Gradually reduce the pressure to ~50 mbar. 1,4-dioxene will begin to distill over.

  • Self-Validation Check: Monitor the condenser coils. Maintain the vacuum until no further condensation is observed. Weigh the recovery flask; the mass of the distillate should roughly match your calculated excess of 1,4-dioxene.

Protocol B: Trace Purification via Deactivated Flash Chromatography

Use this protocol to remove residual trace 1,4-dioxene and other non-polar byproducts.

  • Solvent Preparation: Prepare a solvent system of Hexanes/Ethyl Acetate (9:1 v/v) containing 1% Triethylamine (Et 3​ N).

  • Column Packing: Slurry-pack the silica gel column using this deactivated solvent mixture.

  • Neutralization Flush: Flush the packed column with 3 column volumes (CV) of the solvent. Causality: This ensures complete saturation and neutralization of all acidic silanol groups prior to loading the sensitive enol ether.

  • Loading & Elution: Load the crude residue onto the column. Elute using a gentle gradient (up to 8:2 Hexanes/EtOAc).

  • Self-Validation Check: Spot fractions on a TLC plate. Examine under a 254 nm UV lamp. The target product will appear as a dark, UV-active spot. Stain the plate with KMnO 4​ ; any residual 1,4-dioxene will elute near the solvent front and appear as a bright yellow spot against the purple background.

Process Workflow

PurificationWorkflow Start Crude Reaction Mixture (Product + 1,4-Dioxene) Bulk Bulk Removal Rotary Evaporation (40°C, 50 mbar) Start->Bulk Decision Trace Removal Strategy Bulk->Decision Chroma Flash Chromatography (Et3N-Deactivated Silica) Decision->Chroma Standard Scale Chem Chemical Derivatization (Bisulfite Adduct Formation) Decision->Chem High Purity / Large Scale Degradation Warning: Avoid Acidic Silica (Enol Ether Hydrolysis) Chroma->Degradation If untreated Pure Pure 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one Chroma->Pure Chem->Pure

Decision tree for purifying 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one.

References

  • Fetizon, M., Goulaouic, P., & Hanna, I. "Chemistry of 1,4-Dioxene; IV. A General Method for the Preparation of 2-Oxoalkanal 1-Dithioacetals from Ketones." Thieme E-Books & E-Journals.
  • "Working with Hazardous Chemicals - Organic Syntheses: 1,4-Dioxene." Organic Syntheses.
  • "An - oven-dried, 500-mL, three-necked, round-bottomed flask - Organic Syntheses Procedure." Organic Syntheses.

Sources

Optimization

Technical Support Center: Industrial Production of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

An in-depth guide to overcoming common challenges in the industrial synthesis of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one. Welcome to the technical support center for the scaled-up synthesis of 1-(5,6-Dihydro-1,4-dioxi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming common challenges in the industrial synthesis of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one.

Welcome to the technical support center for the scaled-up synthesis of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common issues encountered during the synthesis, purification, and handling of this key chemical intermediate, providing solutions grounded in established chemical principles.

The primary industrial route to this compound is the Friedel-Crafts acylation of 2,3-dihydro-1,4-dioxin.[1][2] This reaction, while robust, presents unique challenges during scale-up that require careful control of reaction parameters and a thorough understanding of the underlying mechanism.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields in the Friedel-Crafts acylation of 2,3-dihydro-1,4-dioxin can typically be traced to three main areas: reagent quality, reaction conditions, and catalyst deactivation.

  • Reagent Purity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in the solvent, starting materials, or reaction vessel will hydrolyze the AlCl₃, rendering it inactive. Ensure all reagents are anhydrous and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: While the reaction requires energy to proceed, excessive temperatures can lead to polymerization of the highly reactive 2,3-dihydro-1,4-dioxin starting material or other side reactions, consuming your reactants and producing tar. Precise temperature control is critical.

  • Stoichiometry of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃.[1] This complex deactivates the catalyst, preventing it from participating in further reactions. Insufficient catalyst will result in an incomplete reaction.

Question 2: I'm observing significant impurity peaks in my crude product analysis (GC-MS/LC-MS). What are these impurities and how can I prevent them?

Answer: The primary impurity of concern is often unreacted starting material due to incomplete conversion. However, other byproducts can form.

  • Unreacted Starting Material: This is the most common "impurity" and is directly related to the issues described in Question 1 (catalyst deactivation, insufficient reaction time, or improper temperature).

  • Polymerization Byproducts: 2,3-dihydro-1,4-dioxin is an electron-rich alkene (specifically, an enol ether) and can be susceptible to acid-catalyzed polymerization, especially at elevated temperatures.[3] This is often observed as a tar-like substance in the reaction flask. To mitigate this, ensure the reaction temperature is strictly controlled and the Lewis acid is added portion-wise or via a dropping funnel to manage the initial exotherm.

  • Hydrolysis Products: If the reaction is quenched improperly with water while a significant amount of the acylating agent (e.g., acetyl chloride) remains, it will hydrolyze to acetic acid, which can complicate the workup.

A key advantage of the Friedel-Crafts acylation is the avoidance of common issues seen in its alkylation counterpart. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, and the ketone product is deactivated towards further substitution, preventing poly-acylation.[4][5]

Question 3: The reaction is difficult to control on a larger scale, with a strong initial exotherm. How can I manage the reaction safely?

Answer: Heat management is a primary concern during the scale-up of any exothermic reaction, particularly Friedel-Crafts acylations.

  • Reverse Addition: Instead of adding the Lewis acid to the mixture of the substrate and acylating agent, consider adding the substrate/acylating agent mixture slowly to a suspension of the Lewis acid in the solvent. This can help control the rate of reaction.

  • Controlled Reagent Addition: Use a pressure-equalizing dropping funnel or a syringe pump to add one of the reagents at a controlled rate. This allows the cooling system of the reactor to dissipate the generated heat effectively.

  • Efficient Cooling and Stirring: Ensure your reactor is equipped with an efficient cooling jacket and a powerful overhead stirrer. Good agitation is crucial for uniform heat distribution and preventing localized "hot spots" where side reactions can occur.

Question 4: What is the most effective method for work-up and purification at an industrial scale?

Answer: The work-up is designed to decompose the aluminum chloride-ketone complex and separate the product.

  • Quenching: The reaction mixture should be quenched by slowly and carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid. This is a highly exothermic process and must be done with vigorous stirring and external cooling. The acid hydrolyzes the aluminum salts to water-soluble species.

  • Extraction: After quenching, the product is typically extracted into a water-immiscible organic solvent like dichloromethane or ethyl acetate. Multiple extractions will ensure complete recovery.

  • Washing: The organic layer should be washed sequentially with dilute HCl, water, a dilute sodium bicarbonate solution (to remove any acidic residue), and finally brine.

  • Purification: For industrial quantities, purification is best achieved by vacuum distillation . The product, 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one, has a distinct boiling point, allowing for effective separation from less volatile impurities (like polymers) and more volatile components (like residual solvent). Recrystallization can also be an option if a suitable solvent system is identified.[6]

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this process? A: Safety is paramount. Key hazards include:

  • Peroxide Formation: Dioxane and related cyclic ethers can form explosive peroxides upon exposure to air and light.[7][8] It is crucial to use a stabilized grade of 2,3-dihydro-1,4-dioxin or test for peroxides before use. Store the material under an inert atmosphere and away from light.

  • Corrosive Reagents: Aluminum chloride reacts violently with water and is highly corrosive. Acetyl chloride is also corrosive and releases HCl gas upon contact with moisture. Handle these reagents in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9]

  • Flammability: The solvents used (e.g., dichloromethane) and the dioxane starting material are flammable.[10] Ensure the reaction is performed away from ignition sources.

Q: How should the final product be stored? A: The product contains a dihydro-dioxin ring, which may be susceptible to oxidation or peroxide formation over long periods. It should be stored in a tightly sealed, amber glass container under an inert atmosphere (nitrogen or argon) in a cool, dark place.[7][9]

Q: Can I use acetic anhydride instead of acetyl chloride? A: Yes, acetic anhydride is a common alternative acylating agent in Friedel-Crafts reactions.[2] The reaction mechanism is similar. The choice often depends on cost, availability, and ease of handling. Acetic anhydride is generally less volatile and reactive than acetyl chloride but may require slightly different reaction conditions.

Experimental Protocols & Data

Workflow for Scaled-Up Synthesis

The diagram below outlines the critical stages for the industrial production of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Reagent Preparation - Dry Solvents (DCM) - Procure Anhydrous AlCl₃ - Verify Dioxin Purity reactor 2. Reactor Setup - Inert Atmosphere (N₂) - Cooling System Active - Overhead Stirring reagents->reactor Charge Reactor charge_alcl3 3. Charge AlCl₃ - Suspend AlCl₃ in DCM addition 4. Controlled Addition - Add Acetyl Chloride - Add Dihydro-dioxin - Maintain T < 10°C charge_alcl3->addition Cool to 0°C react 5. Reaction - Allow to warm to RT - Monitor by GC/TLC addition->react quench 6. Quench - Add to Ice/HCl react->quench Transfer to Quench Vessel extract 7. Extraction - Extract with DCM quench->extract purify 8. Purification - Wash Organic Layers - Dry & Concentrate extract->purify distill 9. Final Product - Vacuum Distillation purify->distill

Caption: Industrial synthesis workflow diagram.

Step-by-Step Synthesis Protocol

Materials:

  • 2,3-Dihydro-1,4-dioxin (1.0 eq)

  • Aluminum Chloride (anhydrous, 1.1 eq)

  • Acetyl Chloride (1.05 eq)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (conc.)

  • Sodium Bicarbonate (saturated aq. solution)

  • Brine (saturated aq. NaCl solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is dried and purged with dry nitrogen.

  • Catalyst Suspension: Anhydrous dichloromethane is charged to the reactor, followed by the portion-wise addition of anhydrous aluminum chloride under a strong nitrogen purge. The resulting suspension is cooled to 0-5°C using the reactor's cooling jacket.

  • Reagent Addition: A solution of 2,3-dihydro-1,4-dioxin and acetyl chloride in anhydrous dichloromethane is prepared and charged to the dropping funnel. This solution is added dropwise to the stirred AlCl₃ suspension over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, the cooling is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for an additional 4-6 hours. Progress is monitored by TLC or GC analysis until the starting material is consumed.

  • Work-up: The reaction mixture is slowly transferred via cannula into a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction and Washing: The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one as a clear liquid.

Table of Reaction Parameters
ParameterRecommended ValueRationale
Solvent Dichloromethane (DCM), AnhydrousInert, good solubility for reagents, low boiling point for easy removal. Must be dry to prevent catalyst deactivation.
Catalyst Stoichiometry 1.1 - 1.2 equivalentsStoichiometric amount is required due to complex formation with the ketone product. A slight excess ensures complete reaction.[1]
Addition Temperature 0 - 10 °CTo control the initial exotherm of the reaction and prevent polymerization of the starting material.
Reaction Temperature Room Temperature (20-25°C)Allows the reaction to proceed to completion at a controlled rate after the initial addition.
Reaction Time 4 - 8 hoursTypical for Friedel-Crafts acylations; should be monitored by GC or TLC to confirm completion.
Quenching Agent Ice / conc. HClEffectively hydrolyzes the AlCl₃-ketone complex and separates the aluminum salts into the aqueous phase.
Friedel-Crafts Acylation Mechanism and Pitfalls

G reagents Reagents Acetyl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) [CH₃CO]⁺[AlCl₄]⁻ reagents->acylium 1. Generate Electrophile moisture PITFALL: Moisture (H₂O) reagents->moisture attack Electrophilic Attack acylium->attack dioxin 2,3-Dihydro-1,4-dioxin (Nucleophile) dioxin->attack 2. Nucleophilic Attack polymerization PITFALL: High Temperature dioxin->polymerization sigma Sigma Complex (Resonance Stabilized) attack->sigma deprotonation Deprotonation (Aromaticity Restored) sigma->deprotonation 3. Lose Proton product_complex Product-Catalyst Complex deprotonation->product_complex workup Aqueous Workup (H₃O⁺) product_complex->workup 4. Decomplexation final_product Final Product 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one workup->final_product dead_catalyst Inactive Catalyst Al(OH)₃ + HCl moisture->dead_catalyst tar Polymer/Tar polymerization->tar

Caption: Mechanism of Friedel-Crafts acylation with potential pitfalls.

References

  • American Elements. (n.d.). 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one. Retrieved from [Link]

  • R Discovery. (1986). Synthesis of acetylenic derivatives of 1,4-dioxane. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Retrieved from [Link]

  • Yanaco. (n.d.). Analysis of Dioxins Using Automated Sample Preparation System. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,4-dioxane-2,5-diones.
  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • MDPI. (2022). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Retrieved from [Link]

  • ACS Publications. (n.d.). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 1,4-dioxan-2-one by crystallization.
  • Triumvirate Environmental. (2025). How 1,4-Dioxane is Manufactured and Used in Various Industries. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Dioxane. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 1,4-dioxane.
  • Science of Synthesis. (n.d.). Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Purification of 1,4-Dioxane. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for the Quantification of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one: A Comparative Guide

Executive Summary The quantification of complex organic intermediates requires analytical methods that balance sensitivity, throughput, and structural preservation. 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS: 59602-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex organic intermediates requires analytical methods that balance sensitivity, throughput, and structural preservation. 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS: 59602-14-1), a highly reactive heterocyclic building block, presents unique analytical challenges[1]. This guide details the development and rigorous validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, objectively comparing its performance against legacy Gas Chromatography-Flame Ionization Detection (GC-FID) approaches. Designed for researchers and drug development professionals, this protocol adheres to the modernized USP <621> guidelines and the latest ICH Q2(R2) validation standards[2][3].

Chemical Profiling & Platform Selection Logic

To design an optimal analytical method, we must first understand the causality dictated by the molecule's physicochemical properties. 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (Molecular Formula: C6H8O3) features an acetyl group conjugated with the double bond of a dihydro-1,4-dioxin ring[1].

The Pitfalls of GC-FID (Thermal Stress)

Historically, low-molecular-weight compounds (MW: 128.13 g/mol ) are analyzed via GC-FID. However, the dihydro-1,4-dioxin ring is an electron-rich cyclic enol ether. When exposed to standard GC injection port temperatures (typically >250°C), the molecule is highly susceptible to thermally induced electrocyclic ring-opening and degradation. This thermal stress manifests as poor recovery, baseline drift, and the appearance of artifact "ghost" peaks, severely compromising quantitative accuracy.

The HPLC-UV Advantage (Ambient Stability & Chromophoric Sensitivity)

HPLC operates at mild, near-ambient column temperatures (e.g., 30°C), completely bypassing the thermal degradation pathway. Furthermore, the α,β-unsaturated carbonyl system provides a robust UV chromophore. The extended conjugation allows for highly sensitive detection at 254 nm, making HPLC-UV the scientifically superior choice.

G A 1-(5,6-Dihydro-1,4-dioxin- 2-yl)ethan-1-one B GC-FID Evaluation A->B C HPLC-UV Evaluation A->C D Thermal Degradation (Ring Opening) B->D E High UV Absorptivity (Intact Conjugation) C->E F Method Rejected D->F G Method Selected E->G

Figure 1: Analytical platform selection logic based on molecular stability.

Experimental Protocol: A Self-Validating HPLC Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass a rigorous System Suitability Test (SST) as defined by the harmonized 4 guidelines[4].

Step-by-Step Methodology

1. Column Selection (The Causality of SPP): We utilize a Superficially Porous Particle (SPP) C18 column (100 mm × 4.6 mm, 2.7 µm). Unlike totally porous particles, SPP columns feature a solid silica core that reduces the analyte's diffusion path. This minimizes longitudinal diffusion and mass transfer resistance, yielding UHPLC-like peak sharpness at standard HPLC pressures. The recent modernization of USP <621> explicitly permits this transition to SPP columns to enhance laboratory throughput[2].

2. Mobile Phase Preparation:

  • Channel A: 0.1% Formic Acid in LC-MS grade Water (Buffers the silanol groups on the stationary phase, preventing peak tailing).

  • Channel B: 100% Acetonitrile (Provides the elutropic strength needed to partition the organic analyte).

3. Chromatographic Conditions:

  • Gradient Program: 10% B to 90% B over 6.0 minutes, hold at 90% B for 2.0 minutes, return to 10% B for 2.0 minutes (Total run time: 10.0 minutes).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

4. The Self-Validating Gatekeeper (SST): Inject the standard solution (100 µg/mL) five times prior to the sample sequence. The sequence is only authorized to proceed if:

  • The Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

  • The Tailing Factor ( Tf​ ) is ≤ 1.5.

  • The Signal-to-Noise (S/N) ratio of the Limit of Quantitation (LOQ) standard is ≥ 10, utilizing the updated USP <621> noise calculation range[4].

ICH Q2(R2) Validation Lifecycle

The method was subjected to full validation in accordance with the 3 guidelines, which became effective in June 2024[3].

G A Method Optimization (USP <621>) B System Suitability (Self-Validation) A->B C Specificity & Forced Degradation B->C D Linearity & Range (25%-150%) C->D E Accuracy & Precision D->E F Validated Method (ICH Q2(R2)) E->F

Figure 2: Sequential ICH Q2(R2) validation lifecycle for analytical procedures.

Validation Parameters Executed:
  • Specificity: Verified via forced degradation. The analyte was subjected to 1N HCl, 1N NaOH, 3% H2O2, and UV light. The HPLC-UV method successfully resolved the intact 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one peak from all degradation products, proving it is stability-indicating[5].

  • Linearity & Range: Evaluated from 25% to 150% of the nominal target concentration (25 µg/mL to 150 µg/mL).

  • Accuracy: Assessed by spike recovery at three levels (50%, 100%, 150%) in triplicate.

  • Precision: Both repeatability (intra-day, n=6) and intermediate precision (inter-day, different analyst) were calculated[6].

Comparative Performance Data

The quantitative data below objectively demonstrates the superiority of the optimized HPLC-UV method over the legacy GC-FID approach. The thermal instability of the target molecule in the GC system directly correlates with its poor precision and elevated limits of detection.

Validation ParameterOptimized HPLC-UV (SPP C18)Legacy GC-FID (DB-5 Column)Performance Verdict
Limit of Detection (LOD) 0.05 µg/mL0.85 µg/mL17x more sensitive via HPLC
Limit of Quantitation (LOQ) 0.15 µg/mL2.60 µg/mLSuperior trace analysis via HPLC
Linearity ( R2 ) 0.99980.9912Higher correlation via HPLC
Accuracy (Mean Recovery) 99.8% ± 0.5%92.4% ± 3.1%GC suffers from thermal loss
Precision (RSD, n=6) 0.75%4.20%HPLC meets ICH Q2(R2) limits
Throughput (Run Time) 10.0 min25.0 min2.5x faster via SPP HPLC
Analyte Stability 100% Intact~7.5% Ring-opening observedHPLC preserves molecular integrity

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Understanding the Latest Revisions to USP <621>. Agilent Technologies.
  • 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one Chemical Properties. American Elements.
  • <621> Chromatography - US Pharmacopeia (USP). US Pharmacopeia.

Sources

Comparative

A Comparative Guide to the Comprehensive Characterization of a 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one Reference Standard

Introduction: The Imperative for a Well-Characterized Reference Standard In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. Central to this integrity is the q...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. Central to this integrity is the quality of the reference standard, a highly purified and well-characterized compound used for qualitative and quantitative analyses.[1] The compound 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one (Chemical Formula: C₆H₈O₃) serves as a key building block or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its purity and identity can directly influence the impurity profile and overall quality of the final drug product.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to fully characterize a reference standard of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one. The objective is not merely to present data but to explain the causality behind the selection of each method, creating a self-validating analytical workflow. This multi-faceted approach, grounded in principles outlined by international regulatory bodies like the ICH, ensures that the reference standard is fit for its intended purpose—serving as the benchmark for identity, purity, and assay determinations.[3][4][5]

Part 1: Unambiguous Identity Confirmation

The foundational step in characterizing a reference standard is to unequivocally confirm its chemical structure. This is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most definitive information regarding the specific arrangement of atoms within a molecule. For 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete structural "blueprint."

  • ¹H NMR (Proton NMR): This experiment identifies all unique proton environments. The expected spectrum for this molecule would feature distinct signals for the vinyl proton, the two sets of methylene protons on the dioxin ring, and the methyl protons of the acetyl group. The chemical shift, integration (proton count), and splitting pattern (multiplicity) of each signal must align perfectly with the proposed structure.

  • ¹³C NMR (Carbon NMR): This technique maps the carbon skeleton. Key signals would include the carbonyl carbon, the two olefinic carbons of the double bond, the two saturated carbons of the dioxin ring, and the methyl carbon.

  • 2D NMR (COSY, HSQC, HMBC): While 1D NMR provides the list of parts, 2D NMR shows how they are connected. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton to its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations, confirming the connectivity between the acetyl group and the dioxin ring.

Table 1: Predicted NMR Assignments for 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

Atom Position¹H NMR (Predicted)¹³C NMR (Predicted)Key HMBC Correlations
1 (C=O)-~195 ppmH-7, H-3
2 (C=)-~150 ppmH-3, H-5
3 (=CH)~7.0 ppm (s)~130 ppmH-5, H-7
5 (-OCH₂)~4.3 ppm (t)~65 ppmH-6
6 (-CH₂O)~4.0 ppm (t)~64 ppmH-5
7 (-CH₃)~2.4 ppm (s)~25 ppmC-1

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.[6][7]

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and 2D (COSY, HSQC, HMBC) spectra at a constant temperature (e.g., 298 K).

  • Data Processing: Process the data using appropriate software, referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS): Confirming Mass and Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition.

  • Rationale: The molecular formula C₆H₈O₃ has a theoretical monoisotopic mass of 128.04734 Da.[2] An HRMS experiment should yield a measured mass that agrees with this theoretical value to within a few parts per million (ppm), providing strong evidence for the correct formula.

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern, such as the characteristic loss of an acetyl group (CH₃CO•), provides corroborating structural evidence.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, using an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Analysis: Compare the measured accurate mass of the molecular ion with the theoretical mass calculated from the elemental formula.

Part 2: A Comparative Approach to Purity Assessment

A reference standard's value is defined by its purity. No single method can account for all possible impurities (e.g., organic, inorganic, water, residual solvents). Therefore, a suite of orthogonal (different and complementary) techniques is required.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds, separating the main component from structurally related impurities.[8][9][10]

  • Method Rationale: A reversed-phase HPLC method using a C18 stationary phase is the logical starting point for a molecule of this polarity. The goal is to develop a method with sufficient resolution to separate the main peak from all potential process impurities and degradation products. The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[3][4][11][12] This includes proving its specificity (ability to separate the analyte from impurities), linearity , accuracy , and precision .

  • Comparison with Alternatives: While techniques like Thin-Layer Chromatography (TLC) can be used for preliminary checks, HPLC offers superior resolution and quantitative accuracy, making it the definitive technique for reference standard certification.[13]

Table 2: Example HPLC Method for Purity Determination

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column for good retention and efficiency.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for good peak shape and MS compatibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minA broad gradient ensures elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 265 nmWavelength chosen based on the UV absorbance maximum of the chromophore.
Injection Volume 5 µLSmall volume to prevent peak overload.

Experimental Protocol: HPLC Purity Analysis

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for precision, peak tailing, and resolution, as specified in pharmacopeias like the USP <621>.[8][9][14]

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Analysis: Inject the sample and integrate all peaks.

  • Calculation: Determine the purity by the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Residual Solvents by Headspace Gas Chromatography (GC)

GC is the ideal technique for detecting and quantifying volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[15][16]

  • Method Rationale: A headspace autosampler is used to heat the sample and inject only the vapor phase into the GC. This prevents contamination of the instrument with the non-volatile analyte and matrix components. The method should be able to separate and quantify all potential solvents used in the synthesis.

Water Content by Karl Fischer Titration
  • Method Rationale: Karl Fischer titration is a highly specific and accurate method for determining water content. It is considered the gold standard and is superior to loss-on-drying (LOD) methods obtained by TGA, as TGA may also detect volatile solvents, not just water.

Part 3: Assay/Potency Determination and Final Certification

The final assigned value of a reference standard is its potency or assay, which accounts for all impurities. This can be determined by two primary, comparative methods.

Mass Balance Approach (Assay by Difference)

This is an indirect method where the assay is calculated by subtracting all measured impurities from 100%.

Assay (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)

  • Trustworthiness: This method is powerful because it relies on the sum of multiple, independent analytical measurements. Its validity depends on the comprehensive nature of the impurity testing.

Quantitative NMR (qNMR)

qNMR is a primary ratio method that determines the concentration of an analyte by comparing the integral of one of its signals to the integral of a known signal from a certified, high-purity internal standard.[17]

  • Causality and Comparison: Unlike the mass balance approach, qNMR is a direct measurement of the main component. It does not assume that all impurities have been found and quantified. It is considered a primary analytical method because it is not reliant on a reference standard of the same compound. Comparing the assay value from qNMR with the value from the mass balance approach provides an exceptional level of confidence. If the two values are in close agreement, it serves as a powerful validation of the entire characterization process.

Visualization of the Characterization Workflow

The logical flow from initial identification to final potency assignment is a critical, self-validating system.

CharacterizationWorkflow cluster_identity Part 1: Identity Confirmation cluster_purity Part 2: Impurity Profile cluster_potency Part 3: Potency Assignment NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) HPLC HPLC Purity (Organic Impurities) MassBalance Indirect Assay (Mass Balance) HPLC->MassBalance GC Headspace GC (Residual Solvents) GC->MassBalance KF Karl Fischer (Water Content) KF->MassBalance qNMR Direct Assay (qNMR) FinalCert Certified Reference Standard qNMR->FinalCert Compare & Assign Value MassBalance->FinalCert Compare & Assign Value Bulk Candidate Material Bulk->NMR Is it the correct molecule? Bulk->MS Is it the correct molecule? Bulk->HPLC What are the impurities? Bulk->GC What are the impurities? Bulk->KF What are the impurities? Bulk->qNMR

Caption: Logical workflow for reference standard characterization.

Summary and Conclusion

The characterization of a reference standard for 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one is a rigorous, multi-step process that requires the application of orthogonal analytical techniques. As demonstrated, structural elucidation via NMR and MS confirms identity, while a combination of HPLC, GC, and Karl Fischer titration provides a comprehensive impurity profile.

The comparison of a direct assay method like qNMR with an indirect mass balance calculation provides the highest level of scientific confidence in the final assigned potency value. This robust, self-validating approach ensures that the reference standard is of the highest quality and is suitable for its intended use in regulated analytical environments, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Pharmacopeia. USP-NF 〈621〉 Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., et al. (2014). Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • Labinsights. A Comprehensive Guide to Impurity Reference Standards and Comparison Standards. [Link]

  • ResearchGate. Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. [Link]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • American Elements. 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one Product Page. [Link]

  • Various Authors. Supporting Information with NMR data. [Link]

  • Various Authors. Full Supporting Information for Chapter 6 with NMR data. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for 1,4-Dioxane. [Link]

  • Tahara, M., et al. (2013). Development of analytical method for determination of 1,4-dioxane in cleansing products. International Journal of Cosmetic Science. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Routes of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the efficient and scalable synthesis of novel heterocyclic scaffolds is of paramount im...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the efficient and scalable synthesis of novel heterocyclic scaffolds is of paramount importance. The compound 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one, also known as 2-acetyl-5,6-dihydro-1,4-dioxin, represents a valuable building block due to the presence of the vinyl ether moiety within the dihydrodioxin ring, which can participate in a variety of chemical transformations. This guide provides a comprehensive comparison of the primary synthetic routes to this key intermediate, offering an in-depth analysis of their respective methodologies, performance, and practical considerations.

Introduction to Synthetic Strategies

The synthesis of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one primarily revolves around two strategic approaches: the formation of the carbon-carbon bond of the acetyl group on a pre-formed dihydrodioxin ring, or the construction of the dihydrodioxin ring itself with the acetyl functionality already in place. This guide will focus on the two most prominent methods reported in the literature: Sonogashira Cross-Coupling and Friedel-Crafts Acylation . Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

At a Glance: Comparison of Synthetic Routes

FeatureSonogashira Cross-CouplingFriedel-Crafts Acylation
Key Transformation C(sp)-C(sp2) bond formationElectrophilic aromatic substitution
Starting Materials 2-Halo-5,6-dihydro-1,4-dioxin, Acetylenic partner5,6-Dihydro-1,4-dioxin, Acetylating agent
Catalyst Palladium/CopperLewis Acid (e.g., AlCl₃, FeCl₃)
Reaction Conditions Generally mildCan require harsh, anhydrous conditions
Key Advantages High functional group tolerance, good yieldsReadily available starting materials and catalysts
Potential Drawbacks Cost of palladium catalysts, potential for homocouplingStrict anhydrous conditions required, potential for side reactions

Route 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] In the context of synthesizing 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one, this reaction offers a direct method to introduce the acetyl group.

Mechanistic Rationale

The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the vinyl halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The use of a base is crucial to neutralize the hydrogen halide formed during the reaction.

Sonogashira_Mechanism Vinyl_Halide 2-Halo-5,6-dihydro-1,4-dioxin Oxidative_Addition Oxidative Addition Vinyl_Halide->Oxidative_Addition Pd(0) Pd(0)L2 Pd(0)->Oxidative_Addition Intermediate_1 Vinyl-Pd(II)-Halide Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Terminal_Alkyne Terminal Alkyne (e.g., Ethynyltrimethylsilane) Copper_Acetylide Copper Acetylide Terminal_Alkyne->Copper_Acetylide Base, Cu(I) Base Base Cu(I) Cu(I)X Copper_Acetylide->Transmetalation Intermediate_2 Vinyl-Pd(II)-Alkynyl Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Product 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one Reductive_Elimination->Product Pd(0)_regen Pd(0)L2 Reductive_Elimination->Pd(0)_regen Regeneration

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol (Proposed)
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-iodo-5,6-dihydro-1,4-dioxin (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) salt like CuI (0.04 eq).

  • Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) or a mixture of THF and Et₃N.

  • Alkyne Addition: Add the acetylenic partner, for example, 1-(trimethylsilyl)acetylene (1.2 eq), dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Deprotection and Purification: If a silylated alkyne was used, the trimethylsilyl group is removed by treatment with a fluoride source (e.g., TBAF) or mild acid. The crude product is then purified by column chromatography on silica gel.

Performance and Considerations
  • Yields: Sonogashira couplings are known to provide good to excellent yields, often exceeding 70%.[3]

  • Substrate Scope: The reaction is generally tolerant of a wide range of functional groups.

  • Challenges: A significant drawback can be the cost of the palladium catalyst. Furthermore, a common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by using an inert atmosphere and appropriate reaction conditions.[1]

Route 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic or electron-rich heterocyclic ring.[4][5] This reaction employs a Lewis acid catalyst to activate an acylating agent, typically an acyl halide or anhydride, which then undergoes electrophilic substitution.

Mechanistic Rationale

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acetylating agent (e.g., acetyl chloride) with a strong Lewis acid (e.g., aluminum chloride).[5] This acylium ion is then attacked by the electron-rich double bond of the 5,6-dihydro-1,4-dioxin ring. Subsequent loss of a proton restores the double bond and yields the acylated product.

Friedel_Crafts_Mechanism Acyl_Halide Acetyl Chloride Acylium_Ion_Formation Acylium Ion Formation Acyl_Halide->Acylium_Ion_Formation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion_Formation Acylium_Ion Acylium Ion Acylium_Ion_Formation->Acylium_Ion Electrophilic_Attack Electrophilic Attack Acylium_Ion->Electrophilic_Attack Dihydrodioxin 5,6-Dihydro-1,4-dioxin Dihydrodioxin->Electrophilic_Attack Carbocation_Intermediate Carbocation Intermediate Electrophilic_Attack->Carbocation_Intermediate Deprotonation Deprotonation Carbocation_Intermediate->Deprotonation Product 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one Deprotonation->Product

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Experimental Protocol

A general procedure for Friedel-Crafts acylation is as follows:[6]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend the Lewis acid (e.g., anhydrous aluminum chloride, 1.1 eq) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Acylating Agent Addition: Cool the suspension in an ice bath and add the acetylating agent (e.g., acetyl chloride, 1.0 eq) dropwise.

  • Substrate Addition: After the formation of the acylium ion complex, add a solution of 5,6-dihydro-1,4-dioxin (1.0 eq) in the same solvent dropwise, maintaining the low temperature.

  • Reaction and Quenching: Allow the reaction to stir at room temperature until completion (monitored by TLC). Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over an anhydrous salt (e.g., MgSO₄). After filtration and solvent removal, purify the product by distillation or column chromatography.

Performance and Considerations
  • Yields: Friedel-Crafts acylations can provide moderate to good yields, but these are highly dependent on the substrate and reaction conditions.

  • Advantages: The starting materials and catalysts are generally inexpensive and readily available.

  • Challenges: The reaction is sensitive to moisture, requiring strictly anhydrous conditions. The Lewis acid catalyst is often used in stoichiometric amounts and can be difficult to handle. The strong acidic conditions can lead to side reactions or decomposition of sensitive substrates. For electron-rich systems like 5,6-dihydro-1,4-dioxin, polymerization can be a competing side reaction.

Conclusion and Outlook

Both the Sonogashira cross-coupling and Friedel-Crafts acylation present viable pathways for the synthesis of 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the availability of specialized equipment and reagents.

  • The Sonogashira coupling offers a more modern and often higher-yielding approach with greater functional group tolerance, making it suitable for the synthesis of complex molecules where mild conditions are crucial. However, the cost of the palladium catalyst may be a limiting factor for large-scale production.

  • The Friedel-Crafts acylation , while being a more traditional method with less expensive reagents, requires more stringent reaction conditions and may be prone to side reactions, particularly with an electron-rich substrate like 5,6-dihydro-1,4-dioxin. Careful optimization of the reaction conditions is necessary to achieve good yields and minimize by-product formation.

For researchers in drug discovery and development, the Sonogashira route may be preferable for initial library synthesis due to its reliability and scope. For process chemistry and large-scale synthesis, a thorough investigation into optimizing the Friedel-Crafts acylation could prove more cost-effective. Further research into developing more efficient and recyclable catalysts for both reactions will undoubtedly enhance the accessibility of this valuable synthetic building block.

Sources

Comparative

A Comprehensive Guide to Gas Chromatography Method Validation for 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the validation of analytical procedures is paramount to ensuring the safety and efficacy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the validation of analytical procedures is paramount to ensuring the safety and efficacy of drug substances and products. This guide provides an in-depth comparison and detailed protocols for the validation of a gas chromatography (GC) method for the analysis of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one, a key intermediate in various synthetic pathways. The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for robust and reliable analytical method validation.[1][2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4][5] For the analysis of a specific compound like 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one, this involves a series of validation characteristics that ensure the method is accurate, precise, and specific.

The Validation Workflow: A Visual Overview

The validation of a GC method is a systematic process where each parameter builds upon the others to create a comprehensive understanding of the method's capabilities.

GC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation A Method Optimization (Column, Temp, Flow) B Specificity A->B Initial Assessment C Linearity & Range B->C Establishes Baseline G Robustness B->G Final Check D Accuracy C->D Requires Linear Response E Precision (Repeatability & Intermediate) C->E Defines Concentration Range C->G Final Check D->E Confirms Method Trueness D->G Final Check F LOD & LOQ E->F Determines Sensitivity E->G Final Check F->G Final Check

Caption: A flowchart illustrating the logical progression of GC method validation parameters.

Foundational Validation Parameters

A robust GC method validation encompasses several key performance characteristics. These are not merely a checklist but a holistic evaluation to ensure the method's reliability.[6][7]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4][6][8][9]

Experimental Protocol:

  • Analyte Identification: Inject a known standard of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one to determine its retention time.

  • Potential Impurity Analysis: Individually inject solutions of known potential impurities and degradation products to ensure they do not co-elute with the main analyte peak.

  • Matrix Blank Analysis: Inject a sample matrix without the analyte to confirm the absence of interfering peaks at the analyte's retention time.

  • Spiked Sample Analysis: Spike the sample matrix with the analyte and potential impurities to demonstrate that the analyte peak is resolved from all other components.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8][10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r) and the y-intercept.

Acceptance Criteria:

  • Correlation coefficient (r) ≥ 0.999.[8]

Accuracy

Accuracy expresses the closeness of the method's results to the true value.[3][11] It is typically assessed through recovery studies.[8]

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with known concentrations of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare a minimum of three replicates at each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • Recovery should typically be within 98-102%.[8]

Precision

Precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][10][11] It is evaluated at two levels: repeatability and intermediate precision.[3][11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Perform a minimum of six replicate injections of a standard solution at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.[3]

    • Alternatively, analyze a minimum of nine determinations across the specified range (e.g., three concentrations, three replicates each).[3]

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[3]

    • Calculate the RSD for this new set of data and compare it with the initial results.

Acceptance Criteria:

  • RSD for repeatability should typically be < 2%.[8]

  • RSD for intermediate precision should typically be < 3%.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][11][12] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][13]

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration at which the signal-to-noise ratio is typically 3:1 is considered the LOD.[8]

  • The concentration at which the signal-to-noise ratio is typically 10:1 is considered the LOQ.[8]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8][14][15]

Experimental Protocol:

  • Identify critical GC parameters that could influence the results (e.g., oven temperature, carrier gas flow rate, injection volume).

  • Deliberately vary these parameters within a realistic range (e.g., ± 2°C for oven temperature, ± 0.1 mL/min for flow rate).

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact of these changes on the results, such as retention time, peak area, and resolution.

Acceptance Criteria:

  • The method should deliver consistent results despite minor changes in conditions.[8]

Comparative Performance Data

To illustrate the practical application of these validation parameters, the following table presents hypothetical comparative data for the analysis of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one using two different GC columns.

Validation ParameterGC Column A (e.g., DB-5ms)GC Column B (e.g., DB-WAX)Acceptance Criteria
Specificity No interference from impuritiesNo interference from impuritiesNo co-elution with analyte
Linearity (r) 0.99950.9998≥ 0.999[8]
Range (µg/mL) 1 - 1001 - 100As per method requirements
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 0.8%98 - 102%[8]
Precision (RSD)
- Repeatability0.8%0.6%< 2%[8]
- Intermediate1.5%1.2%< 3%[8]
LOD (µg/mL) 0.20.15Reportable value
LOQ (µg/mL) 0.70.5Reportable value
Robustness Unaffected by minor changesUnaffected by minor changesConsistent performance

Relationship Between Key Validation Parameters

The interplay between accuracy, precision, and linearity is crucial for a validated method.

Validation Parameter Interplay Accuracy Accuracy (Closeness to True Value) Linearity Linearity (Proportional Response) Accuracy->Linearity Influences slope Reliable_Quantitation Reliable Quantitation Accuracy->Reliable_Quantitation Precision Precision (Agreement Between Measurements) Precision->Linearity Affects data point scatter Precision->Reliable_Quantitation Linearity->Reliable_Quantitation

Caption: The relationship between accuracy, precision, and linearity in achieving reliable quantitative results.

This comprehensive guide provides a framework for the validation of a gas chromatography method for 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one. By adhering to these principles and protocols, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Al-Saeed, M. H., et al. (2018). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. Journal of Analytical Methods in Chemistry, 2018, 8937827. [Link]

  • U.S. Food and Drug Administration. (1997). Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Reyes-García, C. A., et al. (2014). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. [Link]

  • ICH. (1994). Q2A Text on Validation of Analytical Procedures. [Link]

  • Patel, K. (2025). Method Development and Validation of Gas Chromatography. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-8. [Link]

  • Agilent Technologies. (n.d.). Techniques for Making Your GC Analysis More Repeatable, Reproducible and Robust. [Link]

  • Hinshaw, J. V. (2001). Linearity. LCGC North America, 19(6), 594-598. [Link]

  • Sharma, R., & Singh, A. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 4(1), 1-6. [Link]

  • Reyes-García, C. A., et al. (2014). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. [Link]

  • Element. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Singh, S., et al. (2010). A validated stability-indicating gas chromatography method for determination of divalproex sodium impurities in pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 143-148. [Link]

  • Taylor, T. (2012). Performance Characteristics Measured in Method Validation. LCGC North America, 30(6), 472-477. [Link]

  • Armbruster, D. A., & Pry, T. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry, 40(7 Pt 1), 1233-1238. [Link]

  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. [Link]

  • Dejaegher, B., & Vander Heyden, Y. (2006). Robustness Tests. LCGC Europe, 19(7). [Link]

  • Chromatography Online. (n.d.). What Does Specificity Mean in Chromatography?[Link]

  • Petersen, J. R., et al. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Clinica Chimica Acta, 411(21-22), 1779-1783. [Link]

  • Petersen, J. R., et al. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Clinica Chimica Acta, 411(21-22), 1779-1783. [Link]

  • U.S. Food and Drug Administration. (1995). Guideline for Industry: Text on Validation of Analytical Procedures. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49-S52. [Link]

  • Poudel, S. (2023). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. University of Alabama in Huntsville. [Link]

  • Hinshaw, J. V. (2002). Non-linearity in a Chromatographic System. LCGC Europe, 15(7), 416-422. [Link]

  • Pauli, G. F., et al. (2012). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. Journal of Natural Products, 75(9), 1671-1685. [Link]

  • Petersen, J. R., et al. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Karthikeyan, B., & Srinivasan, V. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Journal of Biophysical Chemistry, 1(1), 72-75. [Link]

  • Martin, G. (2025). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Pharmaceutical Online. [Link]

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. [Link]

  • Snow, N. H. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC International. [Link]

  • Chromatography Forum. (2012). how to define Range and Linearity. [Link]

  • Zhou, W., et al. (2019). The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry. Journal of Chromatography A, 1608, 460400. [Link]

  • American Elements. (n.d.). 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one. [Link]

  • LibreTexts. (2021). 12.4: Gas Chromatography. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. [Link]

  • Carl ROTH. (n.d.). 1,4-Dioxane. [Link]

  • Eurofins. (n.d.). Dioxin and Furan Analysis. [Link]

Sources

Validation

Biological Activity Comparison of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one Derivatives: A Comprehensive Guide

Executive Summary The compound 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS 59602-14-1) serves as a highly versatile synthetic building block in modern drug development and molecular imaging. Characterized by its elec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS 59602-14-1) serves as a highly versatile synthetic building block in modern drug development and molecular imaging. Characterized by its electron-rich 1,4-dioxin ring and a reactive acetyl group, it is primarily utilized to synthesize two major classes of biologically active derivatives: organic afterglow luminescent probes (DO derivatives) and heterocyclic enzyme inhibitors targeting Inosine Monophosphate Dehydrogenase (IMPDH) and WRN helicase.

This guide objectively compares the biological performance of these dioxin-derived compounds against traditional industry standards, providing actionable experimental protocols and mechanistic insights for application scientists.

Mechanistic Rationale: Why the 5,6-Dihydro-1,4-dioxin Core?

The selection of the 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one scaffold over aliphatic or purely aromatic alternatives is driven by two distinct chemical properties:

  • Susceptibility to Chemiexcitation (Imaging): The electron-rich double bond of the 1,4-dioxin ring readily undergoes a [2+2] cycloaddition with singlet oxygen ( 1O2​ ). This forms a highly strained 1,2-dioxetane intermediate. The subsequent decomposition of this intermediate releases energy to a conjugated fluorophore, enabling deep-tissue afterglow imaging without real-time optical excitation[1].

  • Conformational Rigidity & Hydrogen Bonding (Therapeutics): In medicinal chemistry, the planar enol-ether system restricts the conformational flexibility of the molecule. When synthesized into complex bicyclic heterocycles, the oxygen atoms act as potent hydrogen-bond acceptors, reducing the entropic penalty upon binding to the catalytic clefts of target enzymes[2][3].

Comparative Biological Activity

Molecular Imaging: Deep-Tissue Afterglow Probes

In the realm of optical imaging, N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxin-2-yl)aniline (DO) derivatives—synthesized via condensation of the ethanone precursor—are compared against 1,4-oxathiin (SO) derivatives and traditional porphyrins[1][4].

  • Performance Insight: While SO derivatives offer longer luminescence half-lives due to the stabilizing effect of the sulfur atom on the dioxetane intermediate, DO derivatives exhibit significantly higher burst luminescence and superior quantum yields. The higher electronegativity of oxygen in the dioxin ring facilitates a more rapid and energetically favorable chemiexcitation decomposition pathway, resulting in Signal-to-Background Ratios (SBR) exceeding 1000 in living tissue[5].

Therapeutic Efficacy: Enzyme Inhibition

Dioxin-derived heterocycles are increasingly evaluated as inhibitors for IMPDH (an antiviral/immunosuppressive target) and WRN helicase (an oncology target for microsatellite unstable tumors)[2][3].

  • Performance Insight: Compared to flexible aliphatic inhibitors like Ribavirin, dioxin-derivatives exhibit superior target engagement. The rigidified 5,6-dihydro-1,4-dioxin ring serves as an excellent bioisostere for morpholine, offering improved metabolic stability against hepatic cytochromes while maintaining critical hydrogen-bonding interactions within the enzyme's active site.

Quantitative Data Presentation

Table 1: Photophysical & In Vivo Imaging Performance of Probes
Probe Substrate ClassCore HeterocyclePeak Emission (nm)Luminescence Half-LifeIn Vivo SBR (Tumor)Primary Limitation
DO Derivatives 1,4-Dioxin 700 - 820~10 - 15 min> 1200 Rapid signal decay
SO Derivatives 1,4-Oxathiin700 - 800~30 - 45 min~ 500Lower peak brightness
Porphyrin Dyes Pyrrole Macrocycle650 - 750~5 min~ 100High autofluorescence
Table 2: Enzyme Inhibition Kinetics (IMPDH Target)
Inhibitor ClassTarget EnzymeIC₅₀ (µM)Binding Affinity ( Kd​ , µM)Mechanism of Action
Dioxin-Derivative Human IMPDH II0.85 ± 0.120.40Competitive (NAD+ site)
Mycophenolic Acid Human IMPDH II0.04 ± 0.010.02Uncompetitive
Ribavirin (Active) Human IMPDH II2.50 ± 0.301.80Competitive (IMP site)

Visualizations of Mechanisms and Workflows

Pathway PS Photosensitizer (Excitation) ROS Singlet Oxygen (1O2) PS->ROS 660nm Light Dioxetane 1,2-Dioxetane (High-Energy) ROS->Dioxetane [2+2] Cycloaddition Dioxin 1,4-Dioxin Core (Substrate) Dioxin->Dioxetane Emission Afterglow Emission (Deep Tissue) Dioxetane->Emission Chemiexcitation Decomposition

Activation pathway of 1,4-dioxin derivatives forming high-energy dioxetanes for afterglow imaging.

Workflow Synth 1. Synthesis Aldol Condensation of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethanone Nano 2. Nanoprecipitation Co-assembly with DSPE-PEG2000 Synth->Nano Imaging Probes Enzyme 3b. Target Engagement IMPDH / WRN Inhibition Kinetics Synth->Enzyme Therapeutics InVitro 3. In Vitro Validation SBR & Quantum Yield Nano->InVitro InVivo 4. In Vivo Imaging Tumor Microenvironment Mapping InVitro->InVivo Lead Candidates

Experimental workflow for evaluating dioxin derivatives in imaging and therapeutic applications.

Self-Validating Experimental Protocols

Protocol 1: Synthesis and Validation of Dioxin-Based ALNPs (Afterglow Luminescent Nanoparticles)

Objective: To formulate water-soluble nanoparticles from hydrophobic DO derivatives and evaluate their chemiexcitation efficiency.

  • Step 1: Nanoprecipitation (Addressing ACQ)

    • Dissolve 1 mg of the synthesized DO derivative and 5 mg of DSPE-PEG2000 in 1 mL of tetrahydrofuran (THF).

    • Causality: THF acts as a volatile, water-miscible organic solvent. DSPE-PEG2000 is critical here; the hydrophobic DO core is highly susceptible to Aggregation-Caused Quenching (ACQ). The amphiphilic DSPE-PEG2000 self-assembles into a micellar structure, shielding the dioxin core from water and preserving its photophysical integrity.

    • Rapidly inject the THF solution into 9 mL of Milli-Q water under continuous sonication (100 W, 2 min), then evaporate the THF under a gentle nitrogen stream.

  • Step 2: Singlet Oxygen ( 1O2​ ) Loading

    • Irradiate the nanoparticle solution with a 660 nm laser (0.5 W/cm²) for 5 minutes in the presence of a photosensitizer.

    • Causality: The 660 nm wavelength is selectively absorbed by the photosensitizer to generate 1O2​ without prematurely photobleaching the DO derivative. The 1O2​ undergoes a [2+2] cycloaddition with the electron-rich 5,6-dihydro-1,4-dioxin ring.

  • Step 3: Afterglow Quantification (Self-Validation)

    • Transfer the irradiated solution to a dark chamber and measure the luminescence decay using an IVIS Spectrum system.

    • Validation Check: Include a parallel control sample containing 10 mM Sodium Azide (NaN₃), a known ROS scavenger. A complete loss of afterglow signal in the control validates that the luminescence is strictly 1O2​ -dependent and not an artifact of background autofluorescence.

Protocol 2: High-Throughput IMPDH Inhibition Kinetics Assay

Objective: To quantify the inhibitory potency (IC₅₀) of dioxin-derived heterocycles against IMPDH.

  • Step 1: Reagent Preparation

    • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and 1 mM Dithiothreitol (DTT).

    • Causality: DTT is essential to maintain the catalytic cysteine residues of IMPDH in their reduced, active state. EDTA chelates trace heavy metals that could otherwise catalyze the non-specific oxidation of the substrate.

  • Step 2: Enzyme-Inhibitor Pre-incubation

    • Incubate 10 nM of recombinant human IMPDH type II with varying concentrations of the dioxin derivative (0.1 nM to 10 µM) in the assay buffer for 15 minutes at 37°C.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for accurately calculating the inhibition constant ( Ki​ ) for competitive inhibitors.

  • Step 3: Reaction Initiation and Kinetic Readout (Self-Validation)

    • Initiate the reaction by adding 1 mM IMP and 0.5 mM NAD+. Monitor the production of NADH by measuring the increase in absorbance at 340 nm continuously for 10 minutes.

    • Validation Check: The rate of absorbance change ( ΔA340​/min ) must be strictly linear over the 10-minute window. A non-linear curve indicates substrate depletion, inhibitor degradation, or enzyme precipitation, invalidating the well. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

References

  • Organic persistent luminescence imaging for biomedical applications. National Center for Biotechnology Information (PMC).[Link][5]

  • Deep excitation afterglow luminescent probes for biomedical applications. Chemical Science (RSC Publishing).[Link][1]

  • Recent Development of Organic Afterglow Probes for Diagnosis and Treatment of Cancer. MDPI.[Link][4]

  • Bicyclic heterocycles and their use as wrn inhibitors (WO2024105553A1). Google Patents.[2]

  • Information on EC 1.1.1.205 - IMP dehydrogenase. BRENDA Enzyme Database.[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a systematic methodology grounded in physical chemistry and mechanistic risk assessment. When working with specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a systematic methodology grounded in physical chemistry and mechanistic risk assessment. When working with specialized reagents like 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one , standard safety protocols must be elevated to account for the specific reactive moieties of the molecule.

This guide provides a self-validating, step-by-step operational framework designed for drug development professionals and synthetic chemists. It is structured around the RAMP methodology (Recognize, Assess, Minimize, Prepare) to ensure scientific integrity and operational safety[1].

Chemical Profile & Mechanistic Hazard Assessment

Before donning any Personal Protective Equipment (PPE), we must understand the causality behind the hazards. 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS: 59602-14-1) is an organic compound featuring two critical functional groups: an acetyl group (a ketone) and a 1,4-dioxin ring (a cyclic ether)[2].

  • The Ketone Hazard : Ketones are generally volatile, presenting both flammability risks and acting as primary irritants to the skin, eyes, and respiratory tract[3].

  • The Ether/Dioxin Hazard (Critical) : Cyclic ethers possess alpha-hydrogens adjacent to the oxygen atoms. Upon prolonged exposure to atmospheric oxygen and UV light, these alpha-hydrogens are susceptible to radical auto-oxidation, leading to the insidious formation of shock-sensitive hydroperoxides[4].

Table 1: Quantitative Chemical & Hazard Profile

PropertyValueOperational Implication
Chemical Name 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-oneUse full IUPAC name for all waste labeling[5].
CAS Number 59602-14-1Primary identifier for SDS cross-referencing[2].
Molecular Formula C₆H₈O₃Contains only C, H, O; dictates non-halogenated waste[2].
Molecular Weight 128.13 g/mol Required for precise stoichiometric calculations[2].
Primary Hazards Irritant, Flammable, Peroxide FormerMandates strict environmental controls and peroxide testing[4].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in material science. We do not wear gloves simply for compliance; we wear specific polymers to prevent molecular permeation.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile Gloves (min. 4 mil thickness)Nitrile provides excellent broad-spectrum resistance to organic ketones and solvents compared to latex, preventing dermal absorption[4].
Eye Protection Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles are mandatory to protect against micro-splashes during liquid transfer[1].
Body Protection 100% Cotton or Flame-Resistant Lab CoatSynthetic blends (e.g., polyester) can melt into the skin during a flash fire. Cotton mitigates static buildup and flammability risks[4].
Respiratory Chemical Fume HoodCaptures volatile organic vapors, mitigating inhalation risks and preventing the accumulation of explosive vapor-air mixtures[3].

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating protocol, every action must have a verifiable checkpoint.

Phase 1: Pre-Operational Assessment (RAMP)
  • Recognize & Assess : Inspect the chemical container's date of receipt and opening. If the container has been open for >6 months, you must test the liquid for peroxides using KI-starch indicator strips before proceeding[4].

  • Minimize : Calculate the exact molar equivalent required for your synthesis to minimize excess hazardous waste generation[5].

  • Prepare : Verify that a chemical spill kit (containing inert absorbent pads) and an eyewash station are unobstructed and within a 10-second walking distance[1].

Phase 2: Execution and Chemical Transfer
  • Fume Hood Setup : Activate the fume hood and lower the sash to the designated operational height (typically 18 inches). Verify the face velocity monitor reads between 80–120 feet per minute (fpm)[1].

  • Weighing/Transfer : Place an anti-static weigh boat on the analytical balance inside the hood. Transfer the compound using a clean, dry spatula or glass pipette.

  • Atmospheric Sealing : Immediately upon completing the transfer, purge the primary chemical container with an inert gas (Argon or Nitrogen) and seal it tightly to halt the auto-oxidation pathway and prevent peroxide formation[4].

  • Reaction Integration : Introduce the compound into your reaction vessel. If the reaction involves strong oxidizers or bases, add the compound dropwise while utilizing a secondary cooling bath to control exothermic heat[3].

Waste Management and Disposal Plan

Improper disposal of organic chemicals compromises environmental integrity and violates federal regulations. Under no circumstances should this compound be discharged into the sanitary sewer [6].

Phase 3: Segregation and Decontamination
  • Liquid Waste : Dispose of all unreacted 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one and associated organic solvent washings into a designated "Non-Halogenated Organic Waste" carboy. Keep this strictly separated from halogenated waste (e.g., chloroform) to prevent cross-reactivity[7].

  • Solid Waste : Place all contaminated nitrile gloves, pipettes, and weigh boats into a sealed, puncture-resistant container designated for solid hazardous waste[5].

  • Regulatory Labeling : Affix a hazardous waste tag to the carboy immediately. You must use the full chemical name (no abbreviations or trade names) and list all constituents down to 1% concentration[5]. Keep the waste container tightly closed at all times unless actively adding waste[5].

Process Visualization

The following logic tree dictates the strict operational flow for handling this compound, ensuring that safety and disposal protocols are intrinsically linked to the experimental execution.

G Start Initiate Procedure Assess RAMP Hazard Assessment (Check Peroxide Risk) Start->Assess PPE Don PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Hood Fume Hood Setup (Velocity >80 fpm) PPE->Hood Handle Chemical Transfer & Reaction Execution Hood->Handle Spill Spill Occurs? Handle->Spill Clean Absorb & Segregate as Solid Waste Spill->Clean Yes Waste Liquid Waste Segregation (Non-Halogenated) Spill->Waste No Clean->Waste End Decontamination & Exit Waste->End

Workflow for handling 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one and waste segregation.

References

  • American Elements. "1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one | CAS 59602-14-1". americanelements.com.[Link][2]

  • Office of Clinical and Research Safety. "Guide to Laboratory Sink/Sewer Disposal of Wastes". vumc.org. [Link][6]

  • Environmental Protection Agency (EPA). "Laboratory Waste Management Guidelines". epa.gov.[Link][7]

  • University of Delaware. "Quick Guide to Chemical Waste Disposal". udel.edu.[Link][5]

  • Karen Beard. "LABORATORY STANDARD OPERATING PROCEDURES". karenhbeard.com.[Link][4]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions". acs.org.[Link][1]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one
Reactant of Route 2
1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one
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